1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Description
The exact mass of the compound 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)6-4-5-2-1-3-9-7(5)10-6;/h1-4H,(H,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSYPYNMJNYOLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=C2)C(=O)O)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726524 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913181-73-4 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30726524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride
Introduction
1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a crucial heterocyclic scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to the development of various therapeutic agents, including protein kinase inhibitors.[4] The specific derivative, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, serves as a key building block in organic synthesis.[5][6] Understanding the physical properties of its hydrochloride salt is paramount for researchers in areas such as formulation development, process chemistry, and pharmacokinetic studies. The hydrochloride salt form often enhances solubility and stability, making it a preferred form for active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the known physical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride. It also offers detailed, field-tested experimental protocols for the determination of these properties, ensuring that researchers can reliably characterize this compound in their own laboratories.
Section 1: Core Physicochemical Properties
A summary of the key physical and chemical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid and its hydrochloride salt is presented below. It is important to note that while data for the parent carboxylic acid is available, specific experimental data for the hydrochloride salt is less commonly published and often must be determined empirically.
| Property | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride | Data Source |
| Chemical Structure | - | ||
| Molecular Formula | C₈H₆N₂O₂ | C₈H₇ClN₂O₂ | - |
| Molecular Weight | 162.15 g/mol [5][7] | 198.61 g/mol | - |
| Appearance | White solid[7] | Expected to be a crystalline solid | - |
| Melting Point | Not explicitly found, but the parent 7-azaindole melts at 104-107°C[8] | Data not available, requires experimental determination | - |
| Solubility | Data not available | Expected to have higher aqueous solubility than the free acid | - |
| pKa | Data not available, requires experimental determination | Data not available, requires experimental determination | - |
Section 2: Experimental Protocols for Physicochemical Characterization
To address the gaps in publicly available data, this section provides robust, step-by-step protocols for determining the critical physical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid. The capillary method is a widely accepted and accessible technique for this determination.
Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvents. Finely grind a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Instrument Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the sample at a rapid rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, repeat the measurement, this time heating at a much slower rate (1-2 °C/min) when the temperature is within 20 °C of the approximate melting point.
-
-
Data Recording: Record the temperature at which the first liquid is observed (onset) and the temperature at which all the solid has melted (clear point). The melting range should be reported. For a pure compound, this range is typically narrow.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate. The shake-flask method (OECD Guideline 105) is the gold standard for determining thermodynamic solubility.
Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached from a state of supersaturation.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration. Ensure the filtration apparatus does not adsorb the compound.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for Thermodynamic Solubility Determination.
pKa Determination (Potentiometric Titration)
Rationale: The pKa, or acid dissociation constant, is crucial as it dictates the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability, and receptor binding. Potentiometric titration is a direct and accurate method for pKa determination.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration.
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. Record the pH after each addition.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a simple monoprotic acid, the pKa is the pH at which half of the acid has been neutralized (the midpoint of the steepest part of the curve). For a compound with multiple ionizable groups, specialized software is often used to fit the data and determine the respective pKa values.
Caption: Relationship between pH, pKa, and Ionization State.
Section 3: Significance of Physical Properties in Drug Development
The physical properties determined through the protocols above have direct and significant implications for drug development:
-
Melting Point: A high melting point can correlate with greater crystal lattice energy, which may, in turn, suggest lower solubility. It is also a critical parameter for downstream processing and formulation, such as in hot-melt extrusion.
-
Solubility: This is a gatekeeper for oral absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability. The hydrochloride salt is specifically chosen to improve the solubility of the parent carboxylic acid.
-
pKa: The ionization state of the molecule, governed by its pKa and the pH of the surrounding environment (e.g., the gastrointestinal tract), profoundly affects its solubility and ability to permeate biological membranes. For an acidic compound like this, the hydrochloride salt ensures it is in its more soluble, ionized form at low pH.
Conclusion
While a complete, publicly available dataset for the physical properties of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is limited, this guide provides the foundational knowledge and practical experimental frameworks necessary for its thorough characterization. By applying the detailed protocols for determining melting point, solubility, and pKa, researchers and drug development professionals can generate the critical data needed to advance their research and development activities with this important chemical entity.
References
-
PubChem. 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Pyrrolo(2,3-b)pyridine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Immadi, S. S., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ASSAY and Drug Development Technologies, 16(8), 459-468. [Link]
-
Geddes, J. B., et al. (2005). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 105(9), 3435-3464. [Link]
-
Guillon, J., et al. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 8(1), 45-66. [Link]
-
Wang, X., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(32), 18341-18353. [Link]
-
Kumar, A., et al. (2021). Recent advances in the global ring functionalization of 7-azaindoles. Organic & Biomolecular Chemistry, 19(2), 237-256. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | C8H6N2O2 | CID 7144623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7-Azaindole-2-carboxylic acid 97% | CAS: 136818-50-3 | AChemBlock [achemblock.com]
- 8. 1H-Pyrrolo[2,3-b]pyridine | 271-63-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Technical Guide to the Spectroscopic Characterization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid Hydrochloride
This guide provides an in-depth analysis of the spectroscopic data for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride, a compound of significant interest in medicinal chemistry and drug development. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold due to its ability to mimic purines as a hydrogen-bonding partner, leading to its incorporation into various biologically active molecules, including kinase inhibitors and antibacterial agents. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectroscopic properties to aid in its identification, characterization, and application.
The Impact of Hydrochloride Salt Formation on Spectroscopic Data
The formation of the hydrochloride salt of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid involves the protonation of the most basic nitrogen atom in the molecule. In the 7-azaindole ring system, the pyridine nitrogen (N7) is more basic than the pyrrole nitrogen (N1). Therefore, treatment with hydrochloric acid will result in the formation of a pyridinium ion. This protonation event induces significant changes in the electronic structure of the molecule, which are directly observable in its spectroscopic data.
Key Expected Changes:
-
NMR Spectroscopy: The protonation of N7 will lead to a general downfield shift of the signals for the protons and carbons in the pyridine ring due to the increased electron-withdrawing nature of the positively charged nitrogen. The pyrrole ring protons and carbons will also be affected, though to a lesser extent.
-
Infrared (IR) Spectroscopy: The formation of the pyridinium ion will introduce new vibrational modes. A prominent N-H stretching band for the pyridinium moiety is expected to appear. The vibrational frequencies of the carboxylic acid group may also be altered.
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the observed mass will correspond to the free base, as the hydrochloride salt will dissociate in solution. The detected species will be the protonated molecule of the free base, [M+H]⁺.
Molecular Structure and Numbering
To facilitate the discussion of the spectroscopic data, the standard numbering system for the 1H-pyrrolo[2,3-b]pyridine ring is used throughout this guide.
Caption: Structure of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy
Experimental Protocol: A typical ¹H NMR spectrum is acquired by dissolving the sample in a deuterated solvent, such as DMSO-d₆ or CDCl₃, and recording the spectrum on a spectrometer operating at a frequency of 300 MHz or higher.
Data Interpretation for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid:
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H1 (N-H) | 12.0 - 13.0 | br s | - |
| H3 | ~7.0 | s | - |
| H4 | 7.8 - 8.0 | dd | J = ~8.0, ~1.5 |
| H5 | 7.0 - 7.2 | dd | J = ~8.0, ~4.5 |
| H6 | 8.2 - 8.4 | dd | J = ~4.5, ~1.5 |
| COOH | 13.0 - 14.0 | br s | - |
Causality Behind Assignments:
-
Aromatic Protons: The protons on the pyridine ring (H4, H5, H6) exhibit characteristic doublet of doublets splitting patterns due to ortho and meta couplings. H6 is typically the most downfield-shifted proton on the pyridine ring due to its proximity to the electronegative nitrogen atom.
-
Pyrrole Protons: The H3 proton of the pyrrole ring appears as a singlet. The N-H proton (H1) of the pyrrole is usually broad and appears at a very downfield chemical shift, especially in DMSO-d₆, due to hydrogen bonding.
-
Carboxylic Acid Proton: The carboxylic acid proton is also a broad singlet at a very downfield chemical shift and will readily exchange with deuterium in the presence of D₂O.
Expected Changes for the Hydrochloride Salt:
Upon protonation of N7, a significant downfield shift is expected for all protons, particularly those on the pyridine ring. The H6 proton could shift downfield by as much as 0.5-1.0 ppm. The H4 and H5 protons will also experience a noticeable downfield shift. A new broad signal corresponding to the N7-H⁺ proton would also be expected, though it may be in exchange with the carboxylic acid proton and water.
¹³C NMR Spectroscopy
Experimental Protocol: A ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom.
Data Interpretation for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid:
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~135 |
| C3 | ~110 |
| C3a | ~128 |
| C4 | ~120 |
| C5 | ~118 |
| C6 | ~145 |
| C7a | ~148 |
| COOH | ~163 |
Causality Behind Assignments:
-
Quaternary Carbons: The quaternary carbons (C2, C3a, C7a, and COOH) are assigned based on their expected chemical shifts and the absence of a signal in a DEPT-135 experiment. C7a, being adjacent to two nitrogen atoms, is expected to be the most downfield of the ring carbons.
-
CH Carbons: The carbons bearing protons (C3, C4, C5, C6) can be assigned with the aid of HSQC or HMQC experiments, which correlate the carbon signals with their directly attached protons.
Expected Changes for the Hydrochloride Salt:
Protonation at N7 will cause a downfield shift for all carbons in the pyridine ring (C4, C5, C6, and C7a). The effect will be most pronounced for the carbons closest to the protonation site, namely C6 and C7a. The pyrrole ring carbons will be less affected.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR spectra are commonly recorded using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet of the solid sample.
Data Interpretation for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid:
| Wavenumber (cm⁻¹) | Vibration |
| 3300 - 2500 | O-H stretch (carboxylic acid, broad) |
| ~3100 | N-H stretch (pyrrole) |
| ~1700 | C=O stretch (carboxylic acid) |
| 1600 - 1450 | C=C and C=N stretching (aromatic rings) |
Causality Behind Assignments:
-
O-H and N-H Stretching: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid. The N-H stretch of the pyrrole ring is typically a sharper peak around 3100 cm⁻¹.
-
C=O Stretching: The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
-
Aromatic Stretching: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic rings.
Expected Changes for the Hydrochloride Salt:
The formation of the pyridinium salt will introduce a new N-H stretching vibration, which may appear as a broad band in the 2500-3000 cm⁻¹ region, potentially overlapping with the O-H stretch of the carboxylic acid. The C=N stretching vibrations of the pyridine ring are also expected to shift to higher wavenumbers.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.
Experimental Protocol: For a compound like 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride, electrospray ionization (ESI) is a suitable technique. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer.
Data Interpretation:
The molecular weight of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is 162.15 g/mol .[1] In positive ion mode ESI-MS, the expected molecular ion peak would be the protonated molecule [M+H]⁺ at an m/z of 163.05. The hydrochloride salt itself is not typically observed in the gas phase, as the HCl is lost during the ionization process. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule.
Fragmentation Pattern:
The fragmentation of the [M+H]⁺ ion would likely involve the loss of small neutral molecules such as H₂O and CO from the carboxylic acid group.
Caption: Plausible fragmentation pathway in ESI-MS.
Conclusion
The spectroscopic characterization of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is crucial for its application in scientific research and drug development. This guide has provided a detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and mass spectral data. While experimental data for the hydrochloride salt is scarce, the provided interpretation, based on the known data of the free acid and the principles of spectroscopy, offers a solid foundation for researchers working with this compound. The key takeaway is the significant influence of protonation at the N7 position on the spectroscopic properties, particularly the downfield shifts observed in the NMR spectra.
References
- Negi, A., et al. (2014). Privileged Scaffolds in Medicinal Chemistry. Annu. Rep. Med. Chem., 49, 415-440.
-
J&K Scientific Ltd. Azaindoles. Available at: [Link]
-
PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. Available at: [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
PubChem. 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid. [Link]
Sources
In Silico Modeling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride Binding
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, I have witnessed the profound transformation of drug discovery pipelines, driven by the power of computational modeling. What was once a complementary technique is now a critical, predictive science that saves invaluable time and resources. This guide is crafted not as a mere checklist of commands, but as a distillation of field-proven insights into the in silico modeling of small molecule binding. We will explore the specific case of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride, a derivative of the medicinally significant 7-azaindole scaffold.
Our focus will be on the causality behind each decision—why a particular force field is chosen, why a specific charge model is imperative for accuracy, and how the data from each step validates the next. The methodologies presented are designed as a self-validating system, ensuring that the insights generated are not only predictive but also robust and scientifically sound. This document is intended for the hands-on researcher who seeks to move beyond black-box simulations to a nuanced, expert-level application of computational chemistry in drug development.
Part 1: The Scientific Framework
The Privileged Scaffold: 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)
The 7-azaindole core is a "privileged scaffold" in medicinal chemistry, a molecular framework that is capable of binding to multiple, diverse protein targets. Its defining feature is the pyridine nitrogen adjacent to the pyrrole ring, which acts as a potent hydrogen bond acceptor, while the pyrrole N-H group serves as an excellent hydrogen bond donor. This duality allows it to form a wide range of specific interactions within a protein's active site. The addition of a 2-carboxylic acid group introduces a key anionic interaction point, and its formulation as a hydrochloride salt enhances solubility, a critical factor for bioavailability. Understanding the dynamic interplay of these features is the central goal of our in silico investigation.
The In Silico Strategy: From Static Poses to Dynamic Interactions
Our approach is a multi-stage process that progressively increases in computational complexity and predictive power. We begin with a broad search for potential binding poses and culminate in a detailed, dynamic simulation of the most probable protein-ligand complex. This workflow ensures that computational effort is focused efficiently, building a scientifically rigorous case for the predicted binding mode.
Figure 1: The four-phase workflow for in silico binding analysis.
Part 2: Core Experimental Protocols & Rationale
This section details the step-by-step methodologies. Each protocol is accompanied by an explanation of its scientific importance, grounding the "how" in the "why."
Phase 1: Meticulous System Preparation
The accuracy of any simulation is fundamentally limited by the quality of its starting structures and parameters. This phase is the most critical for ensuring trustworthy results.
-
Structure Acquisition: Download the target protein structure from the RCSB Protein Data Bank (PDB).[1] Prioritize high-resolution (<2.5 Å) crystal structures, preferably with a co-crystallized ligand to define the binding pocket.
-
Initial Cleaning: Remove all non-essential components from the PDB file: water molecules, crystallization agents, and any existing ligands. This can be done manually in a text editor or using molecular visualization software.[2]
-
Protonation and Atom Completion: Crystal structures often lack hydrogen atoms and may have missing side-chain or loop residues. The PDB2PQR server is an authoritative tool for this task.[3][4] It reconstructs missing heavy atoms, adds hydrogens according to a specified pH (typically 7.4), and optimizes the hydrogen-bonding network.[1][5][6]
-
Causality: Incorrect protonation states for residues like Histidine, Aspartate, and Glutamate can completely alter the electrostatic environment of the active site, leading to erroneous binding predictions. PDB2PQR uses PROPKA to make these predictions based on the local environment.[4]
-
-
Force Field Assignment: The protein is described by a molecular mechanics force field. The AMBER ff14SB or ff19SB force fields are industry standards, highly validated for protein simulations.[7][8] This step is typically handled by the simulation package's preparation tools (e.g., tleap in AmberTools).
This is the most common point of failure in protein-ligand simulations. A general force field must be parameterized specifically for the ligand. We will use the AmberTools suite.
-
3D Structure Generation: Build the 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid molecule in a molecular editor (e.g., Avogadro) and perform a preliminary geometry optimization using a fast method like the Merck Molecular Force Field (MMFF94).[9]
-
Charge Derivation (Critical Step): Electrostatic interactions are dominant in binding. Therefore, accurate partial atomic charges are non-negotiable. The AM1-BCC method provides a rapid and robust approach to generate high-quality charges compatible with AMBER force fields.[10][11][12][13] This is performed using the antechamber tool in AmberTools.
-
Causality: Unlike proteins, which have pre-parameterized residue libraries, every new ligand is unique. The AM1-BCC method first calculates charges using a semi-empirical quantum mechanical method (AM1) and then applies Bond Charge Corrections (BCCs) to mimic the higher-quality RESP charge-fitting protocol at a fraction of the computational cost.[11][12]
-
-
Force Field Assignment: The General Amber Force Field (GAFF/GAFF2) is designed to parameterize most organic small molecules.[9][14][15][16] The antechamber tool will automatically assign GAFF atom types.
-
Missing Parameter Check: The parmchk2 tool is used to check if all the necessary bond, angle, and dihedral parameters for the newly assigned atom types exist within GAFF. If any are missing, it provides reasonable estimates based on analogy.[10]
-
Topology Generation: Finally, tleap is used to combine the protein structure, the newly parameterized ligand, and the force field definitions to generate the final topology and coordinate files for the simulation.
Phase 2: Predicting the Binding Pose with Molecular Docking
Docking provides a computationally inexpensive way to generate plausible binding poses, which serve as the starting point for the more demanding MD simulations.
-
File Preparation: Convert the prepared protein and ligand coordinate files into the required PDBQT format using AutoDock Tools.[17] This format includes atomic charges and atom type definitions.
-
Define the Search Space: Define a "grid box" that encompasses the entire binding site. If a co-crystallized ligand was present, centering the box on its location is a reliable strategy. The box should be large enough to allow the ligand to rotate and translate freely within the site.
-
Run Docking: Execute AutoDock Vina .[18][19] It uses an efficient optimization algorithm to search for the best binding poses within the defined space, scoring them based on its empirical scoring function.[2][17]
-
Causality: Vina's scoring function approximates the binding free energy by considering terms for van der Waals interactions, hydrogen bonds, electrostatics, and hydrophobic interactions, penalized by a term for the loss of conformational entropy upon binding.
-
-
Pose Analysis: Vina will output several binding modes ranked by score. Visually inspect the top-scoring poses. A credible pose will exhibit chemically sensible interactions (e.g., the carboxylic acid forming a salt bridge with a basic residue, the N-H and pyridine N forming hydrogen bonds). Select the best-scoring, most plausible pose as the starting structure for MD.
Phase 3: Dynamic Refinement with Molecular Dynamics (MD)
MD simulation allows us to move from a static picture to a dynamic, solvated model of the protein-ligand complex, providing deeper insights into its stability and interactions.[20][21][22] We will use the GROMACS simulation package, known for its exceptional performance.[23][24][25][26]
Figure 2: The MD simulation workflow from system setup to production.
-
System Solvation: Place the protein-ligand complex into a periodic box and fill it with a pre-equilibrated water model, such as TIP3P.
-
Ionization: Add counter-ions (e.g., Na+ or Cl-) to neutralize the net charge of the system. This is crucial for accurate electrostatic calculations.[27]
-
Energy Minimization: Perform a steepest descent energy minimization to remove any steric clashes between the protein, ligand, and solvent molecules.
-
Equilibration (NVT & NPT): This two-stage process ensures the system is stable at the desired temperature and pressure before data collection begins.
-
NVT (Canonical Ensemble): Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. The protein and ligand heavy atoms are often restrained with a weak force to allow the solvent to equilibrate around them.
-
NPT (Isothermal-Isobaric Ensemble): Release the restraints and allow the pressure to equilibrate to 1 bar. This ensures the system reaches the correct density.
-
-
Production MD: Run the simulation for a duration sufficient to sample the relevant motions of the system. For binding analysis, simulations of 100-500 nanoseconds are common.
Part 3: Data Analysis & Interpretation
The raw output of an MD simulation is a trajectory—a "movie" of every atom's movement over time. Analysis extracts quantitative, actionable insights from this data.[22][28]
Trajectory Analysis
Visualization and analysis are often performed with software like VMD (Visual Molecular Dynamics) .[29][30][31]
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium and the simulation is stable.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue. This highlights flexible regions of the protein (high RMSF) versus stable, well-ordered regions (low RMSF). High fluctuation in the ligand or binding site residues can indicate binding instability.
-
Interaction Analysis: Monitor key interactions, such as hydrogen bonds and salt bridges, between the ligand and protein over time. The persistence of an interaction throughout the simulation is a strong indicator of its importance for binding.
Binding Free Energy Estimation
While rigorous free energy perturbation (FEP) methods are the gold standard, the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method offers a computationally efficient estimate of the binding free energy (ΔG_bind).[32][33][34][35][36][37][38][39][40] It is calculated by analyzing snapshots from the MD trajectory.
Table 1: Representative MM/PBSA Binding Free Energy Decomposition
| Energy Component | Example Value (kcal/mol) | Contribution and Scientific Interpretation |
| ΔE_vdw (van der Waals) | -55.8 ± 4.2 | Favorable energy from shape complementarity and nonpolar contacts. A large negative value indicates a good fit in the binding pocket. |
| ΔE_elec (Electrostatic) | -42.1 ± 5.5 | Favorable energy from hydrogen bonds, salt bridges, and other polar interactions. This is often a major driver of binding for charged ligands. |
| ΔG_pol (Polar Solvation) | +65.3 ± 6.1 | Unfavorable energy cost of removing the polar ligand and binding site from the highly polar water solvent (desolvation). |
| ΔG_nonpol (Nonpolar Solvation) | -7.9 ± 0.8 | Favorable energy from the hydrophobic effect (the burial of nonpolar surface area away from water). |
| ΔG_bind (Total Binding Free Energy) | -40.5 ± 8.1 | The final estimated binding affinity. A more negative value indicates stronger binding. The standard deviation reflects thermal fluctuations. |
Note: The values presented are illustrative examples. The final ΔG_bind is calculated as ΔE_vdw + ΔE_elec + ΔG_pol + ΔG_nonpol.
Conclusion
This guide has outlined a robust, multi-stage workflow for the in silico modeling of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride binding. By grounding each protocol in its underlying scientific principles—from the critical importance of ligand parameterization to the dynamic insights of MD simulations—researchers can generate high-confidence models of molecular recognition. This detailed understanding of binding at the atomic level is the cornerstone of modern rational drug design, enabling the targeted optimization of potency, selectivity, and pharmacokinetic properties. The integration of these validated computational methods is no longer an option, but a necessity for accelerating the journey from hit to clinical candidate.
References
-
Title: Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools Source: BioExcel URL: [Link]
-
Title: GROMACS: MD Simulation of a Protein-Ligand Complex Source: Angelo Raymond Rossi, University of Connecticut URL: [Link]
-
Title: Protein-Ligand Complex Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D. URL: [Link]
-
Title: Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber Source: YouTube URL: [Link]
-
Title: Examples — pdb2pqr 3.7.1 documentation Source: Read the Docs URL: [Link]
-
Title: Comparison of Charge Derivation Methods Applied to Amino Acid Parameterization Source: ACS Omega URL: [Link]
-
Title: Free Energy Calculations for Protein-Ligand Binding Prediction Source: PubMed URL: [Link]
-
Title: VMD - Visual Molecular Dynamics Source: University of Illinois Urbana-Champaign URL: [Link]
-
Title: Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide Source: YouTube URL: [Link]
-
Title: AMBERff at Scale: Multimillion-Atom Simulations with AMBER Force Fields in NAMD Source: Journal of Chemical Information and Modeling URL: [Link]
-
Title: Generalized Amber Force Field (gaff) Source: Open Babel 3.0.1 documentation URL: [Link]
-
Title: FF12MC: A revised AMBER forcefield and new protein simulation protocol Source: PubMed URL: [Link]
-
Title: AutoDock Vina Manual Source: The Scripps Research Institute URL: [Link]
-
Title: Molecular Dynamics Trajectory Analysis using VMD Source: YouTube URL: [Link]
-
Title: Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters Source: PubMed Central URL: [Link]
-
Title: Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes Source: YouTube URL: [Link]
-
Title: Calculation of absolute protein–ligand binding free energy from computer simulations Source: PNAS URL: [Link]
-
Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: ScienceDirect URL: [Link]
-
Title: GROMACS Tutorial Part 6 | MMPBSA & MMGBSA Binding Free Energy Calculations Source: YouTube URL: [Link]
-
Title: Ligand Parameterization Source: Reddit URL: [Link]
-
Title: MM(PB/GB)SA – a quick start guide Source: Oxford Protein Informatics Group URL: [Link]
-
Title: Use PDB2PQR Online Source: Neurosnap URL: [Link]
-
Title: The development of an Amber-compatible organosilane force field for drug-like small molecules Source: RSC Publishing URL: [Link]
-
Title: AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb) Source: Jupyter Notebook URL: [Link]
-
Title: Protein-Ligand MD Simulation in Gromacs-A to Z Source: YouTube URL: [Link]
-
Title: Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes Source: Request PDF on ResearchGate URL: [Link]
-
Title: Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial Source: The Scripps Research Institute URL: [Link]
-
Title: Improving Small-Molecule Force Field Parameters in Ligand Binding Studies Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1 Source: YouTube URL: [Link]
-
Title: GROMACS Tutorials Source: GROMACS Tutorials by Justin A. Lemkul, Ph.D. URL: [Link]
-
Title: How can I get protonation states of protein and ligand using pdb2pqr webserver with propka 3.1? Source: ResearchGate URL: [Link]
-
Title: Comparison of Charge Derivation Methods Applied to Amino Acid Parameterization Source: PubMed Central URL: [Link]
-
Title: End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design Source: Peng's Lab, University of New Orleans URL: [Link]
-
Title: Trajectory maps: molecular dynamics visualization and analysis Source: NAR Genomics and Bioinformatics URL: [Link]
-
Title: What is the best force field for protein MD simulation? Source: ResearchGate URL: [Link]
-
Title: AutoDock VINA TUTORIAL || BEST FREE SOFTWARE FOR DOCKING Source: YouTube URL: [Link]
-
Title: DETERMINING FREE ENERGIES OF PROTEIN-LIGAND BINDING AND ASSOCIATION Source: Bioinfo Publications URL: [Link]
-
Title: AutoDock Vina tutorial Source: ResearchGate URL: [Link]
-
Title: The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities Source: PubMed Central URL: [Link]
-
Title: From complex data to clear insights: visualizing molecular dynamics trajectories Source: PubMed Central URL: [Link]
-
Title: Chapter 9 Calculating Binding Free Energy in Protein–Ligand Interaction Source: Request PDF on ResearchGate URL: [Link]
-
Title: The evolution of the Amber additive protein force field: History, current status, and future Source: The Journal of Chemical Physics URL: [Link]
-
Title: MolCharge Theory Source: OpenEye Scientific Software URL: [Link]
-
Title: PDB2PQR Server Source: National Biomedical Computation Resource URL: [Link]
-
Title: Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model Source: NIH National Library of Medicine URL: [Link]
-
Title: Lab: VMD Trajectory analysis Source: University of the Pacific URL: [Link]
Sources
- 1. nbcr.net [nbcr.net]
- 2. youtube.com [youtube.com]
- 3. neurosnap.ai [neurosnap.ai]
- 4. PDB2PQR [cgl.ucsf.edu]
- 5. pdb2pqr.readthedocs.io [pdb2pqr.readthedocs.io]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Improving Small Molecule Force Fields by Identifying and Characterizing Small Molecules with Inconsistent Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools [docs.bioexcel.eu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of Charge Derivation Methods Applied to Amino Acid Parameterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MolCharge Theory — Applications- 2025.2.1 documentation [docs.eyesopen.com]
- 14. Generalized Amber Force Field (gaff) — Open Babel 3.0.1 documentation [open-babel.readthedocs.io]
- 15. The development of an Amber-compatible organosilane force field for drug-like small molecules - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Frontiers | Improving Small-Molecule Force Field Parameters in Ligand Binding Studies [frontiersin.org]
- 17. dasher.wustl.edu [dasher.wustl.edu]
- 18. m.youtube.com [m.youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. From complex data to clear insights: visualizing molecular dynamics trajectories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protein-Ligand Complex [mdtutorials.com]
- 24. youtube.com [youtube.com]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 28. academic.oup.com [academic.oup.com]
- 29. VMD - Visual Molecular Dynamics [ks.uiuc.edu]
- 30. m.youtube.com [m.youtube.com]
- 31. copresearch.pacific.edu [copresearch.pacific.edu]
- 32. youtube.com [youtube.com]
- 33. Free Energy Calculations for Protein-Ligand Binding Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. pnas.org [pnas.org]
- 35. youtube.com [youtube.com]
- 36. peng-lab.org [peng-lab.org]
- 37. bioinfopublication.org [bioinfopublication.org]
- 38. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 39. researchgate.net [researchgate.net]
- 40. Binding free energy of protein/ligand complexes calculated using dissociation Parallel Cascade Selection Molecular Dynamics and Markov state model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride: A Detailed Protocol for Researchers
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the presence of the pyridine nitrogen introduces unique physicochemical properties, enhancing its potential for molecular interactions.[3] This document provides a comprehensive guide to the synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride, a key intermediate for the development of various therapeutic agents, including kinase inhibitors and anti-inflammatory compounds.[4][5]
This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals.
I. Synthetic Strategy and Mechanistic Overview
The synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride is typically achieved through a multi-step process. A common and effective strategy involves the initial construction of the 7-azaindole core, followed by the introduction and subsequent hydrolysis of an ester group at the C2 position to yield the desired carboxylic acid. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.
Several methods exist for the construction of the 7-azaindole nucleus, including the Fischer indole synthesis, Reissert reaction, and various cyclo-condensation strategies.[3][6][7] The choice of method often depends on the availability of starting materials and the desired substitution pattern. For the purpose of this guide, we will focus on a convergent synthesis that culminates in the saponification of a key ester intermediate, a robust and widely applicable method.[8]
The overall synthetic workflow can be visualized as follows:
Caption: General workflow for the synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride.
II. Detailed Experimental Protocol
This protocol outlines a representative synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid hydrochloride, adapted from established methodologies.[8][9]
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate | ≥98% | Commercially Available | Starting ester intermediate. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Standard Supplier | Used for saponification. |
| Ethanol (EtOH) | Anhydrous | Standard Supplier | Reaction solvent. |
| Water (H₂O) | Deionized | Laboratory Supply | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | ACS Reagent Grade | For acidification and salt formation. |
| Diethyl Ether (Et₂O) | Anhydrous | Standard Supplier | For precipitation/washing. |
| Round-bottom flask | Laboratory Glassware | ||
| Magnetic stirrer and stir bar | Laboratory Equipment | ||
| Reflux condenser | Laboratory Glassware | ||
| pH meter or pH paper | Laboratory Equipment | ||
| Buchner funnel and filter paper | Laboratory Glassware | ||
| Vacuum flask | Laboratory Glassware | ||
| Rotary evaporator | Laboratory Equipment |
Step 1: Saponification of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate
The first key transformation is the hydrolysis of the ester group to the corresponding carboxylic acid via saponification. This reaction is a classic example of a nucleophilic acyl substitution.
Caption: Saponification of the starting ester to its sodium salt.
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq).
-
Add a mixture of ethanol and water (e.g., 3:1 v/v) to dissolve the starting material.
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
Step 2: Acidification and Isolation of the Carboxylic Acid
The carboxylate salt formed in the previous step is then protonated by the addition of a strong acid to yield the free carboxylic acid.
Sources
- 1. mdpi.com [mdpi.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Chan-Lam Coupling for the Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-Pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] This document provides a detailed guide to the synthesis of N-aryl 1H-pyrrolo[2,3-b]pyridine derivatives via the Chan-Lam coupling reaction. We will explore the mechanistic underpinnings of this powerful C-N bond-forming reaction, offer insights into the rationale behind the selection of reaction components, and provide a comprehensive, step-by-step protocol for its successful implementation in a laboratory setting. Furthermore, a troubleshooting guide and a discussion of the reaction's scope and limitations are included to equip researchers with the necessary knowledge for efficient and effective synthesis.
Introduction: The Significance of 1H-Pyrrolo[2,3-b]pyridines and the Chan-Lam Coupling
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole, offering enhanced solubility and bioavailability in many instances.[2] Its derivatives have demonstrated a wide range of biological activities, including potent inhibition of kinases such as FGFR, making them highly sought-after targets in drug development programs.[1][3]
The Chan-Lam coupling, a copper-catalyzed cross-coupling of an aryl boronic acid with an N-H containing compound, presents a robust and versatile method for the N-arylation of the 1H-pyrrolo[2,3-b]pyridine scaffold.[4] Unlike palladium-catalyzed methods such as the Buchwald-Hartwig amination, the Chan-Lam coupling often proceeds under milder conditions, tolerates a broader range of functional groups, and can be conducted in the presence of air and moisture, simplifying the experimental setup.[5][6] This makes it an attractive and practical approach for the synthesis of diverse libraries of N-aryl-7-azaindole derivatives for structure-activity relationship (SAR) studies.[7]
The Chan-Lam Coupling: A Mechanistic Perspective
The Chan-Lam coupling is a copper-catalyzed oxidative cross-coupling reaction.[8] While the exact mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle is illustrated below. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
Catalytic Cycle of the Chan-Lam Coupling
Figure 1. A simplified representation of the Chan-Lam coupling catalytic cycle.
Causality behind Experimental Choices:
-
Copper Source: Copper(II) salts such as copper(II) acetate (Cu(OAc)₂) are commonly used as catalysts.[5] The choice of the copper salt can influence the reaction rate and yield, with Cu(OTf)₂ sometimes showing better results for less reactive substrates.[9]
-
Ligand: While many Chan-Lam couplings can proceed without an added ligand, the use of ligands like pyridine or bidentate ligands can significantly improve the reaction's efficiency and substrate scope.[8][9] Ligands can stabilize the copper catalyst, facilitate the catalytic cycle, and prevent catalyst deactivation. For the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, pyridine is often a suitable and cost-effective choice.[7]
-
Base: A base is typically required to deprotonate the N-H of the pyrrolopyridine, making it a better nucleophile.[5] Common bases include organic amines like triethylamine (Et₃N) or pyridine, and inorganic bases such as potassium carbonate (K₂CO₃).[5][9] The choice of base should be tailored to the acidity of the N-H bond and the overall reaction conditions.
-
Solvent: The solvent plays a crucial role in solubilizing the reactants and catalyst. Dichloromethane (CH₂Cl₂), methanol (MeOH), and dimethylformamide (DMF) are frequently employed.[7][9] The polarity and coordinating ability of the solvent can impact the reaction outcome. For instance, methanol has been found to be a preferred solvent in some cases.[9]
-
Oxidant: A key feature of the Chan-Lam coupling is the use of an external oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[6] Conveniently, atmospheric oxygen is often sufficient, allowing the reaction to be run open to the air.[5]
Experimental Protocol: Synthesis of 1-Phenyl-1H-pyrrolo[2,3-b]pyridine
This protocol provides a detailed procedure for the N-arylation of 1H-pyrrolo[2,3-b]pyridine with phenylboronic acid as a representative example.
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Purity | Supplier |
| 1H-Pyrrolo[2,3-b]pyridine | C₇H₆N₂ | 118.14 | >98% | Commercially Available |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | >97% | Commercially Available |
| Copper(II) Acetate | Cu(OAc)₂ | 181.63 | >98% | Commercially Available |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |
| Saturated aq. NH₄Cl | - | - | - | Prepared in-house |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Commercially Available |
Experimental Workflow:
Figure 2. Step-by-step experimental workflow for the synthesis of 1-Phenyl-1H-pyrrolo[2,3-b]pyridine.
Step-by-Step Procedure:
-
Reaction Setup: To a clean and dry round-bottom flask equipped with a magnetic stir bar, add 1H-pyrrolo[2,3-b]pyridine (118 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and copper(II) acetate (18 mg, 0.1 mmol, 0.1 equiv).
-
Solvent and Base Addition: Add anhydrous dichloromethane (10 mL) to the flask, followed by the addition of pyridine (158 µL, 2.0 mmol, 2.0 equiv).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The flask should be left open to the atmosphere to allow for the ingress of oxygen.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-phenyl-1H-pyrrolo[2,3-b]pyridine.
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its identity and purity.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | Inactive catalyst; Insufficient base; Low reactivity of substrates. | Use a fresh batch of copper catalyst; Increase the amount of base; Try a different copper salt (e.g., Cu(OTf)₂); Add a ligand (e.g., bipyridine); Increase the reaction temperature.[9] |
| Formation of phenol byproduct | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents; Dry the reaction flask thoroughly before use; Consider adding molecular sieves.[10] |
| Homocoupling of boronic acid | A common side reaction in Chan-Lam couplings. | Optimize the stoichiometry of the reactants; Adjust the reaction temperature and time.[5] |
| Difficult purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatographic conditions (solvent system, gradient); Consider alternative purification techniques (e.g., recrystallization, preparative HPLC). |
Conclusion
The Chan-Lam coupling provides a highly effective and practical method for the synthesis of N-aryl-1H-pyrrolo[2,3-b]pyridine derivatives. Its operational simplicity, mild reaction conditions, and broad functional group tolerance make it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the underlying mechanism and the role of each reaction component, scientists can effectively apply and optimize this reaction to generate diverse libraries of these important heterocyclic compounds for further biological evaluation.
References
-
Organic Chemistry. (2022, September 4). Chan-Lam Coupling Mechanism [Video]. YouTube. [Link]
-
NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]
-
Bohrium. (n.d.). A Review on the Latest Progress of Chan‐Lam Coupling Reaction. Retrieved from [Link]
-
Devi, P. S., et al. (2024). Recent advances in Chan–Lam coupling reaction. Catalysis Science & Technology. [Link]
- Sloop, J. C., et al. (n.d.). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Chemistry & Biology Interface.
-
Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]
- (2016). Chapter 7: Chan–Lam Coupling Reaction: Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids.
- Lebra, M., et al. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
- Vantourout, J. C., et al. (2019).
-
iwatobipen. (2018, March 14). New finding of the Chan-Lam coupling. Is life worth living?. [Link]
- Wang, Y., et al. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 20651–20661.
- Hilmy, K. M. H., et al. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
-
Wikipedia. (n.d.). Chan–Lam coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Chan-Lam coupling reactions: Synthesis of heterocycles. Retrieved from [Link]
- Vantourout, J. C., et al. (2019).
- Kim, J., & Lee, J. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(4), 2133–2137.
- (2020). Advances in Carbon–Element Bond Construction under Chan–Lam Cross-Coupling Conditions. Molecules.
- Schaper, F., et al. (2018). Chan–Evans–Lam Couplings with Copper Iminoarylsulfonate Complexes: Scope and Mechanism.
-
ResearchGate. (n.d.). Exploiting Coordination Behavior of 7‐Azaindole for Mechanistic Investigation of Chan‐Lam Coupling and Application to 7‐Azaindole Based Pharmacophores. Retrieved from [Link]
- (2025). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry.
- (n.d.). Copper-Catalyzed N-Arylation of Azoles and Mannich-Type Coupling of Ketones and Azoles under Metal-Free Conditions. The Journal of Organic Chemistry.
- Rao, D. N., et al. (2014). Copper-catalyzed sequential N-arylation of C-amino-NH-azoles. Organic & Biomolecular Chemistry, 12(40), 8063–8068.
- Garai, S., et al. (2023). Exploiting Coordination Behavior of 7-Azaindole for Mechanistic Investigation of Chan-Lam Coupling and Application to 7-Azaindole Based Pharmacophores. Chemistry – A European Journal, 29(16), e202203718.
- Wang, H., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic Letters, 24(9), 1776–1781.
-
Organic Chemistry Portal. (n.d.). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Retrieved from [Link]
- (n.d.). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society.
- (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
- (2023).
-
Organic Chemistry Portal. (n.d.). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 5. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Chan-Lam Coupling [organic-chemistry.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 9. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Halo-7-Azaindoles
Introduction: The Strategic Importance of 7-Azaindole Scaffolds and the Challenge of C-N Bond Formation
The 7-azaindole framework is a privileged scaffold in modern medicinal chemistry, serving as a bioisostere for indole and purine systems.[1][2] Its unique electronic properties and the presence of a hydrogen bond acceptor in the pyridine ring allow for novel molecular interactions, making it a cornerstone in the design of therapeutics targeting a wide array of diseases, including cancer, inflammatory conditions, and viral infections.[1][3][4] Notable drugs and clinical candidates incorporating the 7-azaindole moiety underscore its significance in drug development.[3]
Despite their utility, the functionalization of the 7-azaindole core, particularly the introduction of amino substituents on the pyridine ring, has historically presented significant challenges.[5] Traditional methods like SNAr displacement often require harsh conditions, such as high temperatures and a large excess of the amine, and are not universally applicable to all halo-7-azaindoles or amines.[5] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, offering a milder and more general alternative.[6] This reaction has revolutionized the synthesis of arylamines, but its application to heteroaromatic systems like halo-7-azaindoles requires careful consideration of the substrate's unique reactivity, particularly the presence of the unprotected N-H group on the pyrrole ring, which can complicate the catalytic cycle.[5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig amination for the synthesis of amino-7-azaindoles. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[7][8] Understanding this cycle is crucial for rational catalyst selection and reaction optimization. The generally accepted mechanism involves the following key steps:
-
Activation of the Palladium Precatalyst: The reaction is typically initiated with a Pd(II) precatalyst, which is reduced in situ to the active Pd(0) species.[7] The use of well-defined palladium precatalysts can lead to more efficient and reproducible reactions.[5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the halo-7-azaindole, inserting into the carbon-halogen bond to form a Pd(II) intermediate.[9] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[7]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form an amido-palladium complex.
-
Reductive Elimination: This is the product-forming step where the C-N bond is formed, and the desired amino-7-azaindole product is released from the palladium center.[9] This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
Key Reaction Parameters and Their Impact
The success of the Buchwald-Hartwig amination of halo-7-azaindoles is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
| Parameter | Role and Considerations | Recommended Choices for Halo-7-Azaindoles |
| Palladium Source | The source of the active catalyst. Precatalysts are often preferred for their stability and ease of activation.[7] | Pd(OAc)₂, Pd₂(dba)₃, or specialized precatalysts like RuPhos Pd G3.[5] |
| Ligand | Crucial for stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition. Bulky, electron-rich phosphine ligands are generally most effective.[9][10] | Biarylphosphine ligands such as RuPhos, BrettPhos, and XPhos have shown excellent performance.[5] |
| Base | Facilitates the deprotonation of the amine to form the active nucleophile. The choice of base is critical to avoid side reactions and decomposition of sensitive substrates.[7] | Strong, non-nucleophilic bases are typically required. Lithium bis(trimethylsilyl)amide (LiHMDS) has proven to be particularly effective for unprotected halo-7-azaindoles.[5] Other bases like NaOtBu and K₃PO₄ can also be considered.[5] |
| Solvent | Should be inert to the reaction conditions and capable of solubilizing the reactants.[7] | Aprotic solvents such as THF, toluene, and dioxane are commonly used.[5][7] |
| Temperature | Influences the reaction rate. Mild to moderate temperatures are often sufficient. | Room temperature to 80 °C is a typical range.[5] |
Experimental Protocol: A General Procedure for the Amination of 4-Chloro-7-Azaindole
This protocol provides a general method for the Buchwald-Hartwig amination of a halo-7-azaindole with a secondary amine, based on established literature procedures.[5]
Materials:
-
4-Chloro-7-azaindole
-
Secondary amine (e.g., N-methylpiperazine)
-
Palladium precatalyst (e.g., RuPhos Pd G3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., LiHMDS, 1.0 M solution in THF)
-
Anhydrous solvent (e.g., THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 4-chloro-7-azaindole (1.0 mmol), the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), and the ligand (0.01-0.02 mmol, 1-2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the secondary amine (1.2 mmol, 1.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous THF (5-10 mL) to the flask.
-
Base Addition: Slowly add the LiHMDS solution (1.5 mmol, 1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amino-7-azaindole.
Figure 2: A flowchart outlining the general experimental workflow for the Buchwald-Hartwig amination of a halo-7-azaindole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (decomposed Pd source or ligand).- Insufficiently strong base.- Poor quality solvent or reagents (presence of water or oxygen).- Low reaction temperature. | - Use a fresh palladium source and ligand, or a reliable precatalyst.- Switch to a stronger base like LiHMDS.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.- Gradually increase the reaction temperature. |
| Formation of Side Products | - Dimerization of the halo-7-azaindole.- Reaction at the pyrrole N-H.- Decomposition of starting materials or product. | - Optimize the catalyst and ligand loading.- The use of appropriate ligands and conditions can minimize N-H amination.[5]- Use milder reaction conditions (lower temperature, weaker base if possible). |
| Difficulty in Product Isolation | - Emulsion during workup.- Product is highly polar. | - Add brine to the aqueous layer to break up emulsions.- Use a more polar eluent system for column chromatography or consider alternative purification methods like preparative HPLC. |
Case Studies and Optimization Data
The choice of ligand and base can have a profound impact on the efficiency of the Buchwald-Hartwig amination of halo-7-azaindoles. The following table summarizes representative data from the literature, highlighting the successful coupling of various amines with halo-7-azaindoles.
| Halo-7-Azaindole | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G3 / RuPhos | LiHMDS | THF | RT | 94 | [5] |
| 4-Chloro-7-azaindole | Morpholine | XPhos Pd G2 / XPhos | LiHMDS | THF | RT | 92 | [5] |
| 5-Bromo-7-azaindole | Aniline | BrettPhos Pd G3 / BrettPhos | LiHMDS | THF | 60 | 85 | [5] |
| 4-Chloro-7-azaindole | Benzylamine | BrettPhos Pd G3 / BrettPhos | LiHMDS | THF | RT | 88 | [5] |
Safety Precautions
-
Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Bases: Strong bases like LiHMDS and NaOtBu are corrosive and moisture-sensitive. Handle them with appropriate personal protective equipment (gloves, safety glasses) in a dry environment.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents and do not distill to dryness.
Conclusion
The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of amino-7-azaindoles, providing access to a diverse range of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the palladium precatalyst, ligand, and base—researchers can overcome the challenges associated with the functionalization of this important heterocyclic scaffold. The protocols and insights provided in this application note serve as a valuable resource for the successful implementation of this powerful transformation in the laboratory.
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC - NIH. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - Beilstein Journals. [Link]
-
Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles - DSpace@MIT. [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
-
Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC - NIH. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. mdpi.com [mdpi.com]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. research.rug.nl [research.rug.nl]
Development of Potent and Selective FGFR Inhibitors Utilizing a 7-Azaindole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway through genetic alterations such as gene amplification, mutations, or translocations is a key oncogenic driver in a variety of human cancers, including breast, lung, and bladder cancer.[2][3] This has positioned the FGFR family of receptor tyrosine kinases as a compelling target for therapeutic intervention. The 7-azaindole scaffold has emerged as a privileged structure in kinase inhibitor design, owing to its ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the binding of the native ATP ligand.[4][5] This document provides a comprehensive guide for researchers on the development of FGFR inhibitors based on the 7-azaindole core, from initial chemical synthesis and structure-activity relationship (SAR) studies to detailed protocols for preclinical evaluation.
The Rationale for Targeting FGFR with 7-Azaindole-Based Inhibitors
The FGFR signaling cascade, upon activation by fibroblast growth factors (FGFs), triggers downstream pathways including the RAS-MAPK and PI3K-AKT pathways, which are central to cell growth and survival.[1][2] In cancer, aberrant FGFR signaling can lead to uncontrolled cell proliferation and angiogenesis. The 7-azaindole scaffold serves as an excellent starting point for the design of ATP-competitive kinase inhibitors. Its nitrogen atom at the 7-position and the pyrrole-like NH group can form two crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[4][5] The planarity and aromaticity of the bicyclic system also allow for favorable stacking interactions within the ATP-binding pocket. By strategically modifying the 7-azaindole core at various positions, typically C3, C4, and C5, it is possible to achieve high potency and selectivity for the target FGFR isoform.[5]
Synthetic Strategies for 7-Azaindole Scaffolds
The synthesis of substituted 7-azaindoles is a critical first step in the development of novel FGFR inhibitors. A variety of synthetic routes have been established, allowing for the introduction of diverse chemical moieties to explore the chemical space and optimize for potency and selectivity.
General Synthetic Scheme
A common and versatile approach to substituted 7-azaindoles involves a multi-step synthesis starting from commercially available pyridines. The following scheme illustrates a general strategy.
Sources
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic Acid in the Synthesis of Potent JAK3 Inhibitors
Introduction: Targeting Autoimmunity at its Source
The Janus Kinase (JAK) family of enzymes represents a critical intracellular signaling node for a multitude of cytokines and growth factors, making them high-value therapeutic targets for a range of autoimmune and inflammatory diseases.[1] Specifically, JAK3's expression is largely restricted to hematopoietic cells, where it pairs with JAK1 to mediate signaling for cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, and IL-15.[2][3] This restricted expression profile makes selective JAK3 inhibition a compelling strategy for immunosuppression, promising efficacy in conditions like rheumatoid arthritis, psoriasis, and organ transplant rejection, potentially with fewer side effects than broader-acting immunosuppressants.[2][4]
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors.[5][6][7][8] Its structure is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases.[6][7] This guide focuses on a key functionalized derivative, 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid , and its strategic application in the modular synthesis of novel JAK3 inhibitors. The carboxylic acid moiety serves as a versatile chemical handle, primarily for constructing the final molecule via robust amide bond formation, allowing for systematic exploration of the kinase binding pocket.
The JAK-STAT Signaling Pathway: The Target Environment
Understanding the mechanism of action requires a clear picture of the target pathway. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary route for transducing extracellular cytokine signals into a cellular response.
Pathway Overview:
-
Cytokine Binding: A cytokine (e.g., IL-2) binds to its specific receptor on the cell surface.
-
JAK Activation: This binding event brings the associated JAKs (e.g., JAK1 and JAK3) into close proximity, leading to their trans-phosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate specific tyrosine residues on the receptor's cytoplasmic tails.
-
STAT Recruitment and Dimerization: These phosphorylated sites act as docking stations for STAT proteins. Upon binding, the STATs are themselves phosphorylated by the JAKs.
-
Nuclear Translocation & Gene Transcription: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate into the nucleus, where they bind to DNA and regulate the transcription of target genes involved in inflammation and immune cell proliferation.[2]
An inhibitor targeting JAK3 disrupts this cascade at its origin (Step 2), preventing the downstream signaling that drives the autoimmune response.
Caption: Modular synthesis of JAK3 inhibitors via amide coupling.
Detailed Experimental Protocol: Synthesis of a Model Inhibitor
This section provides a representative, field-proven protocol for the amide coupling reaction.
Protocol Title: Synthesis of N-((R)-2,2-dimethylcyclopentyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Principle: The carboxylic acid is activated in situ using a peptide coupling reagent to form a highly reactive intermediate (e.g., an active ester). This intermediate readily undergoes nucleophilic acyl substitution by the amine to form a stable amide bond. A non-nucleophilic organic base is required to neutralize the acidic byproducts and maintain the amine's nucleophilicity.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Supplier | Notes |
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid | 162.15 | >98% | Commercial | Starting Material (1.0 eq) |
| (R)-(2,2-dimethylcyclopentyl)amine | 113.20 | >98% | Commercial | Coupling Partner (1.1 eq) |
| HATU | 380.23 | >98% | Commercial | Coupling Reagent (1.2 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | >99% | Commercial | Non-nucleophilic base (3.0 eq) |
| Anhydrous N,N-Dimethylformamide (DMF) | - | <50 ppm H₂O | Commercial | Reaction Solvent |
| Ethyl Acetate (EtOAc) | - | ACS Grade | Commercial | Extraction Solvent |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | Lab Prepared | Aqueous Wash |
| Brine | - | - | Lab Prepared | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Commercial | Drying Agent |
| Silica Gel | - | 230-400 mesh | Commercial | Chromatography |
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.00 g, 6.17 mmol, 1.0 eq) and HATU (2.81 g, 7.40 mmol, 1.2 eq).
-
Expert Insight: The order of addition matters. Pre-mixing the acid and coupling agent allows for pre-activation before the amine is introduced.
-
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5 minutes. This is critical to establish an anhydrous environment.
-
Solvent Addition: Add anhydrous DMF (20 mL) via syringe. Stir the mixture at room temperature until all solids are dissolved.
-
Amine Addition: Add (R)-(2,2-dimethylcyclopentyl)amine (0.77 g, 6.78 mmol, 1.1 eq) to the solution via syringe.
-
Base Addition & Reaction Initiation: Cool the flask to 0 °C using an ice-water bath. Add DIPEA (3.22 mL, 18.5 mmol, 3.0 eq) dropwise over 5 minutes.
-
Causality: Slow, cold addition of the base controls any potential exotherm and minimizes side reactions. DIPEA is a sterically hindered, non-nucleophilic base that will not compete with the primary amine reactant. [9]6. Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up & Extraction:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).
-
Trustworthiness: The bicarbonate wash is crucial for removing unreacted carboxylic acid and acidic byproducts from the HATU reagent.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes to afford the pure product as a white solid.
Scientific Rationale for Experimental Choices
A robust protocol is a self-validating one. The choices made in the procedure above are grounded in established principles of organic chemistry to maximize yield and purity.
-
The Choice of Coupling Reagent: While classic reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective, they can form stubborn urea byproducts and pose a risk of racemization for chiral substrates. Uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior. They offer faster reaction rates, higher yields, and significantly suppress racemization, which is critical when working with chiral amines.
-
The Role of the Base: Amide coupling generates a proton that must be scavenged. Using a strong, nucleophilic base (like NaOH) would lead to competitive saponification of the activated ester. A weak, sterically hindered base like DIPEA is ideal because it is sufficiently basic to neutralize the acid but too bulky to act as a nucleophile.
-
The Necessity of Anhydrous Conditions: The activated carboxylic acid intermediate is highly susceptible to hydrolysis. Any water present in the solvent or on the glassware will react with the intermediate, reverting it to the starting carboxylic acid and reducing the overall yield.
Mechanism of Action & Structure-Activity Relationship (SAR)
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is the anchor of the inhibitor. It functions as a bioisostere of adenine, the core of ATP, allowing it to sit in the ATP binding pocket.
-
Hinge Binding: The scaffold forms two critical hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes. The pyridine nitrogen (N7) acts as a hydrogen-bond acceptor, while the pyrrole N-H (N1) acts as a hydrogen-bond donor. [6][10]This bidentate interaction is a hallmark of many potent kinase inhibitors. [6]
Caption: Key hydrogen bond interactions with the kinase hinge.
The amide linker and the attached R-group (the diversity element) extend away from the hinge into more solvent-exposed regions of the binding site. By varying the size, shape, and electronics of this R-group, researchers can:
-
Enhance Potency: Form additional hydrophobic or polar interactions with specific amino acid residues.
-
Engineer Selectivity: Exploit subtle differences in the amino acid composition of the binding sites between different JAK family members (JAK1, JAK2, TYK2) to achieve a selective JAK3 inhibitor. [2]* Optimize Properties: Modify ADME (Absorption, Distribution, Metabolism, and Excretion) properties for better oral bioavailability and drug-like characteristics.
Conclusion
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid is a high-value, strategic building block in the design and synthesis of novel JAK3 inhibitors. Its utility is rooted in the proven ability of the 7-azaindole core to serve as an effective kinase hinge-binder. The carboxylic acid functionality provides a reliable handle for modular synthesis via robust and well-characterized amide coupling chemistry. This approach empowers medicinal chemists to rapidly generate diverse libraries of compounds, facilitating the systematic optimization of potency, selectivity, and pharmaceutical properties essential for developing next-generation therapeutics for autoimmune diseases.
References
-
Srishylam V, Devanna, and Naveen Mulakayala. An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. Available at: [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. American Chemical Society. Available at: [Link]
- Efficient method for the preparation of tofacitinib citrate. Google Patents.
-
Design of Rational JAK3 Inhibitors Based on the Parent Core Structure of 1,7-Dihydro-Dipyrrolo [2,3-b:3′,2′-e] Pyridine. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Available at: [Link]
-
Tofacitinib Synthesis – An Asymmetric Challenge. ResearchGate. Available at: [Link]
-
Tofacitinib synthesis. Universidade Nova de Lisboa. Available at: [Link]
-
Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors. PubMed. Available at: [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. Available at: [Link]
-
Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. J-STAGE. Available at: [Link]
-
Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. Available at: [Link]
-
(A) Inhibitors of JAK family kinases from Novartis.(B) Pyrrolo pyridine... ResearchGate. Available at: [Link]
-
Short enantioselective total synthesis of (+)-tofacitinib. ResearchGate. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. Available at: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]
-
3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models. PubMed. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. ScienceDirect. Available at: [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. Available at: [Link]
-
Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals. Available at: [Link]
Sources
- 1. 3-Amido pyrrolopyrazine JAK kinase inhibitors: development of a JAK3 vs JAK1 selective inhibitor and evaluation in cellular and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.unl.pt [research.unl.pt]
- 4. EP3078665A1 - Efficient method for the preparation of tofacitinib citrate - Google Patents [patents.google.com]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to Evaluating 1H-Pyrrolo[2,3-b]pyridine Derivatives Using Cell-Based Assays
Introduction: The Therapeutic Promise of 1H-Pyrrolo[2,3-b]pyridines
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to indole allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Derivatives of this core structure have shown significant potential as inhibitors of key signaling proteins, particularly protein kinases, which are crucial regulators of cellular processes.[2][3][4][5][6][7]
Notably, various 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as potent inhibitors of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).[2][3][4] The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a central role in immune responses and inflammation.[2][5][6][8][9][10] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.[9][11] Similarly, aberrant FGFR signaling is a known driver of tumor proliferation, angiogenesis, and migration in various cancers.[3] Consequently, the development of small molecule inhibitors targeting these pathways, such as novel 1H-pyrrolo[2,3-b]pyridine derivatives, is a highly active area of drug discovery.[3][12][13]
This guide provides a comprehensive framework of cell-based assays to systematically evaluate the efficacy and mechanism of action of novel 1H-pyrrolo[2,3-b]pyridine derivatives. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure the generation of robust and reproducible data.
I. Foundational Efficacy Assessment: Cytotoxicity and Proliferation
The initial step in characterizing any potential therapeutic agent is to determine its effect on cell viability and growth. These assays provide a fundamental understanding of the compound's potency and therapeutic window.
A. Rationale for Assay Selection
-
Cytotoxicity Assays: These assays measure the ability of a compound to induce cell death. A common and reliable method is the Lactate Dehydrogenase (LDH) assay, which quantifies the release of LDH from cells with compromised membrane integrity.[14][15] This provides a direct measure of cytotoxicity.
-
Proliferation Assays: These assays assess the inhibitory effect of a compound on cell growth. While metabolic assays like MTT or MTS are common, they can be confounded by changes in cellular metabolism that do not correlate with cell number.[16][17] Therefore, a more direct measure of DNA synthesis, such as the Bromodeoxyuridine (BrdU) incorporation assay, is often preferred for its accuracy in quantifying cell proliferation.[18][19][20][21]
B. Experimental Workflow: A Two-Pronged Approach
A logical workflow for the initial assessment involves a primary screen for anti-proliferative effects, followed by a secondary assay to specifically quantify cytotoxicity.
Caption: Initial screening workflow for cytotoxicity and proliferation.
C. Protocol 1: BrdU Cell Proliferation Assay
This protocol quantifies cell proliferation by measuring the incorporation of BrdU, a thymidine analog, into newly synthesized DNA.
Materials:
-
BrdU Cell Proliferation Assay Kit (e.g., from MilliporeSigma, Cat. No. QIA58)[20]
-
96-well tissue culture plates
-
Appropriate cell line and complete culture medium
-
1H-Pyrrolo[2,3-b]pyridine derivatives
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[2,3-b]pyridine derivatives. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
BrdU Labeling: Add 20 µL of the BrdU labeling solution to each well and incubate for 2-4 hours.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of the Fixative/Denaturing Solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with Wash Buffer. Add 100 µL of the diluted anti-BrdU antibody to each well and incubate for 1 hour at room temperature.
-
Substrate Reaction: Wash the wells and add 100 µL of the substrate solution. Incubate for 15-30 minutes at room temperature, protected from light.
-
Measurement: Add 100 µL of Stop Solution to each well. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
D. Protocol 2: LDH Cytotoxicity Assay
This assay measures LDH released from damaged cells into the culture supernatant.[15]
Materials:
-
LDH Cytotoxicity Assay Kit (e.g., from Abcam, Cat. No. ab65393)
-
96-well tissue culture plates
-
Cell line and culture medium
-
1H-Pyrrolo[2,3-b]pyridine derivatives
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the BrdU assay protocol.
-
Prepare Controls:
-
Maximum LDH Release: Add Lysis Solution to control wells 1 hour before the end of the incubation period.
-
Spontaneous LDH Release: Use untreated cells.
-
-
Collect Supernatant: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Enzyme Reaction: Add 50 µL of the LDH Reaction Mix to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control and determine the LC50 (concentration for 50% lysis).
| Parameter | BrdU Assay | LDH Assay | Interpretation |
| Endpoint | DNA Synthesis | Membrane Integrity | Distinguishes between cytostatic and cytotoxic effects. |
| GI50 | Concentration for 50% growth inhibition | N/A | Potency of anti-proliferative effect. |
| LC50 | N/A | Concentration for 50% cell lysis | Potency of cytotoxic effect. |
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the anti-proliferative and cytotoxic effects are established, the next logical step is to investigate the underlying mechanisms. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for kinase inhibitors.[3]
A. Rationale for Assay Selection
-
Apoptosis Assay: Annexin V staining is a gold-standard method for detecting early-stage apoptosis.[22] In apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[22] Co-staining with a viability dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis: Flow cytometry with a DNA-intercalating dye such as Propidium Iodide (PI) is a robust method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25][26] This allows for the identification of compound-induced cell cycle arrest at specific checkpoints.
B. Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from Abcam, Cat. No. ab14085)
-
Flow cytometer
-
Appropriate cell line
-
1H-Pyrrolo[2,3-b]pyridine derivatives
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compounds at concentrations around their GI50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
C. Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Treat cells in 6-well plates with the test compounds for 24-48 hours.
-
Cell Harvesting: Harvest cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.[23] A histogram of cell count versus fluorescence intensity will show peaks corresponding to G0/G1, S, and G2/M phases.[23]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle.
III. Target Engagement and Pathway Modulation
After establishing the phenotypic effects, it is crucial to confirm that the 1H-pyrrolo[2,3-b]pyridine derivatives are interacting with their intended molecular targets within the cell and modulating the downstream signaling pathway.
A. Rationale for Assay Selection
-
Cellular Thermal Shift Assay (CETSA): This powerful technique directly assesses target engagement in a cellular context.[27][28][29][30] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[30][31]
-
Western Blotting for Phospho-proteins: For kinase inhibitors, a key indicator of efficacy is the reduction in the phosphorylation of downstream substrates.[32][33] Western blotting with phospho-specific antibodies is a widely used and effective method to measure this.[34][35][36][37] For JAK inhibitors, assessing the phosphorylation status of STAT proteins (e.g., p-STAT3, p-STAT5) is a direct measure of pathway inhibition.[38]
B. Target Engagement and Pathway Analysis Workflow
Caption: Workflow for target engagement and pathway analysis.
C. Protocol 5: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Intact cells
-
1H-Pyrrolo[2,3-b]pyridine derivative
-
PCR tubes and thermal cycler
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies against the target protein for Western blot or ELISA detection
Procedure:
-
Compound Treatment: Treat intact cells with the test compound or vehicle for 1-2 hours.[27]
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.[27]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[27]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
D. Protocol 6: Western Blotting for Phosphorylated STATs
This protocol is specifically for evaluating inhibitors of the JAK-STAT pathway.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., TF-1 cells)[38]
-
Cytokine (e.g., IL-3, IFN-α)[38]
-
1H-Pyrrolo[2,3-b]pyridine derivative
-
Lysis buffer with protease and phosphatase inhibitors[34][36]
-
Primary antibodies: anti-p-STAT, anti-total-STAT, and anti-loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Culture cells and serum-starve them for 4-6 hours before the experiment.
-
Compound Pre-treatment: Pre-treat the cells with the test compound for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[38]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase inhibitors.[36]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[36]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST.[34][36] Incubate with the primary antibody (anti-p-STAT) overnight at 4°C.[34][36]
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT and a loading control to normalize the data.
-
Densitometry Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT.
IV. Conclusion: A Holistic Approach to Efficacy Evaluation
The suite of assays presented here provides a robust and logical framework for the preclinical evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives. By systematically assessing cytotoxicity, proliferation, apoptosis, cell cycle effects, and target engagement, researchers can build a comprehensive profile of their lead compounds. This multi-faceted approach, grounded in sound scientific principles and validated protocols, is essential for making informed decisions in the drug development pipeline and ultimately advancing novel therapeutics to the clinic.
References
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 11(10), 1185-1195. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. PubMed. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Nishino, S., et al. (1992). Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential. Journal of Agricultural and Food Chemistry, 40(4), 691-695. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin, 63(5), 341-353. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Chan, G. K. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908. [Link]
-
Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. [Link]
-
BMG Labtech. (2023). Apoptosis – what assay should I use? [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
BMG Labtech. (2020). Kinase assays. [Link]
-
Xiang, H., et al. (2015). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry, 58(13), 5427-5443. [Link]
-
University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Chan, G. K. L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. [Link]
-
Sino Biological. (n.d.). Jak-Stat Signaling Pathway. [Link]
-
Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1599-1614. [Link]
-
Wang, T., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 23(11), 2919. [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. [Link]
-
Bio-Rad Antibodies. (n.d.). BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Nacalai Tesque. (n.d.). LDH Cytotoxicity Assay Kit. [Link]
-
Bill, A., et al. (2008). A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. Molecular Cancer Therapeutics, 7(9), 2686-2694. [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Poznan, J. (2001). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 155, 223-229. [Link]
-
Taylor & Francis Online. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]
-
ACS Publications. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 17. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. mybiosource.com [mybiosource.com]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 24. Flow cytometry with PI staining | Abcam [abcam.com]
- 25. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. miltenyibiotec.com [miltenyibiotec.com]
- 27. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. news-medical.net [news-medical.net]
- 29. bio-protocol.org [bio-protocol.org]
- 30. tandfonline.com [tandfonline.com]
- 31. pubs.acs.org [pubs.acs.org]
- 32. reactionbiology.com [reactionbiology.com]
- 33. creative-biolabs.com [creative-biolabs.com]
- 34. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 35. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 36. researchgate.net [researchgate.net]
- 37. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 38. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
Mastering the Synthesis of 7-Azaindole Derivatives: A Guide to Strategic Protecting Group Application
For Immediate Application by Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of therapeutic agents due to its unique bioisosteric relationship with indole.[1][2] Its presence in numerous FDA-approved drugs and clinical candidates underscores its significance. However, the journey from a simple 7-azaindole core to a complex, functionalized derivative is fraught with synthetic challenges, primarily stemming from the nuanced reactivity of its bicyclic system. This guide provides an in-depth exploration of protecting group strategies, offering a blend of theoretical rationale and actionable protocols to empower chemists in the multi-step synthesis of novel 7-azaindole derivatives.
The Dichotomy of Reactivity: Understanding the 7-Azaindole Nucleus
The 7-azaindole framework is an intricate fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring. This electronic dichotomy governs its reactivity. The N1-H of the pyrrole moiety is acidic and readily deprotonated, making it the primary site for protection. In contrast, the N7 atom of the pyridine ring is basic and can be protonated or coordinate to Lewis acids, influencing the overall reactivity of the molecule.[3]
Strategic protection of the N1-H is paramount for several reasons:
-
Facilitating Regioselective Functionalization: Protection of the N1 position allows for precise deprotonation and subsequent reaction at other positions, most notably C2 and C3.
-
Enhancing Solubility and Stability: N-protected derivatives often exhibit improved solubility in organic solvents and greater stability towards various reagents and reaction conditions.
-
Modulating Electronic Properties: The choice of protecting group can subtly alter the electronic nature of the ring system, influencing the outcome of subsequent transformations.
Choosing Your Armor: A Comparative Guide to Common N1-Protecting Groups
The selection of an appropriate protecting group is a critical decision that can dictate the success or failure of a synthetic sequence. The ideal protecting group should be easy to introduce in high yield, stable to the desired reaction conditions, and readily removed under mild conditions that do not affect other functional groups. Here, we dissect the most commonly employed protecting groups for the 7-azaindole N1-H.
| Protecting Group | Abbreviation | Key Characteristics & Rationale for Use |
| tert-Butoxycarbonyl | Boc | Acid Labile. Easily introduced and removed under acidic conditions (e.g., TFA). Stable to a wide range of non-acidic reagents. Its electron-withdrawing nature can sometimes disfavor certain electrophilic substitutions. |
| Tosyl (p-Toluenesulfonyl) | Ts | Base Labile. A robust, electron-withdrawing group that enhances the acidity of the remaining C-H protons, facilitating lithiation. Stable to acidic conditions and many organometallic reagents. Removable with strong bases or mild bases like cesium carbonate.[1] |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | Fluoride or Acid Labile. Offers broad stability to both acidic and basic conditions, as well as to many organometallic reagents. Its removal under fluoride-mediated or specific acidic conditions provides valuable orthogonality.[4][5] |
| Triisopropylsilyl | TIPS | Fluoride Labile. A bulky silyl group that provides steric hindrance, which can be strategically employed to direct reactions away from the N1-proximal C2 position. It is readily cleaved by fluoride sources like TBAF.[4] |
Strategic Implementation: Detailed Protocols and Workflows
The following section provides detailed, step-by-step protocols for the protection and deprotection of the 7-azaindole N1-H with the aforementioned protecting groups. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Protocol 1: N-Boc Protection of 7-Azaindole
The Boc group is an excellent choice for syntheses that involve non-acidic transformations.
Protection:
-
Dissolution: Dissolve 7-azaindole (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 equiv) as a catalyst.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv).
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the N-Boc protected 7-azaindole.
Causality Corner: DMAP acts as a nucleophilic catalyst, activating the Boc anhydride and accelerating the reaction. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.
Deprotection:
-
Dissolution: Dissolve the N-Boc protected 7-azaindole in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent.
Causality Corner: TFA is a strong acid that readily cleaves the acid-labile Boc group, liberating the free N-H and generating gaseous byproducts (isobutylene and CO₂), which simplifies purification.
Protocol 2: N-Tosyl Protection and Deprotection
The tosyl group is ideal for syntheses requiring high stability to acidic conditions or for facilitating deprotonation at other ring positions.
Protection:
-
Deprotonation: To a solution of 7-azaindole (1.0 equiv) in anhydrous THF or DMF at 0 °C, add sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add p-toluenesulfonyl chloride (TsCl) (1.1 equiv).
-
Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Quench the reaction carefully with water, extract with an organic solvent, and purify by column chromatography.
Causality Corner: The strong base (NaH) is required to deprotonate the weakly acidic N1-H, generating the corresponding anion which then acts as a nucleophile towards TsCl.
Deprotection (Cesium Carbonate Method):
-
Dissolution: Dissolve the N-tosyl-7-azaindole (1.0 equiv) in a 2:1 mixture of THF and methanol.[1]
-
Base Addition: Add cesium carbonate (Cs₂CO₃) (3.0 equiv).[1]
-
Reaction: Stir the mixture at room temperature. Reaction times can vary from a few hours to overnight depending on the substrate.[1]
-
Work-up: Evaporate the solvents, add water to the residue, and extract the product with an organic solvent.[1][6]
Causality Corner: Cesium carbonate in methanol provides a source of methoxide ions, which act as the nucleophile to cleave the sulfonyl group. This method is significantly milder than traditional methods using strong bases like NaOH or KOH at high temperatures.[7] Azaindoles, being more acidic than indoles, undergo this deprotection more readily.[1]
Protocol 3: N-SEM Protection and Deprotection
The SEM group offers robust protection with orthogonal deprotection options.
Protection:
-
Deprotonation: In a flame-dried flask under an inert atmosphere, suspend NaH (1.2 equiv) in anhydrous DMF. Cool to 0 °C.
-
Substrate Addition: Add a solution of 7-azaindole (1.0 equiv) in anhydrous DMF dropwise. Stir for 30 minutes at 0 °C.
-
Reagent Addition: Add SEM-Cl (1.1 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 2-4 hours).
-
Work-up: Quench with saturated aqueous ammonium chloride, extract with an organic solvent, and purify by chromatography.
Deprotection (Fluoride-mediated):
-
Dissolution: Dissolve the N-SEM protected 7-azaindole in THF.
-
Fluoride Source: Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 equiv).
-
Reaction: Stir at room temperature or with gentle heating (e.g., 50 °C) until deprotection is complete.
-
Work-up: A non-aqueous workup involving the addition of a sulfonic acid resin and calcium carbonate can be employed to remove TBAF salts, followed by filtration and evaporation.[8][9]
Causality Corner: The high affinity of fluoride for silicon drives the cleavage of the SEM group. The reaction proceeds via a beta-elimination mechanism.
Visualizing the Workflow: A Decision-Making Diagram for N1-Protection
Caption: Decision tree for selecting an N1-protecting group.
The Final Frontier: Strategies for N7-Functionalization and Orthogonal Protection
While N1-protection is well-established, selective functionalization and protection of the N7 pyridine nitrogen present a more formidable challenge. Direct N7-alkylation or acylation is often complicated by competing reactions at the N1 position. However, two primary strategies can be employed to achieve modification at or influenced by the N7 position.
1. N-Oxide Formation: Oxidation of the N7-position to the corresponding N-oxide dramatically alters the reactivity of the pyridine ring, making it susceptible to nucleophilic attack at the C4 and C6 positions.[10] This strategy allows for the introduction of various substituents onto the pyridine ring, which can then be followed by deoxygenation. While not a direct protection method, it is a powerful tool for functionalizing the six-membered ring.
2. Orthogonal Protection of N1 and N7: True orthogonal protection, where both nitrogen atoms are masked with groups that can be removed independently, is the holy grail for complex syntheses. While examples specifically for 7-azaindole are scarce in the literature, principles from related heterocyclic systems can be adapted. A hypothetical strategy could involve:
-
Initial N1-protection: Protection of the more acidic N1-H with a base-labile group like Tosyl.
-
N7-quaternization/protection: Subsequent reaction with an acid-labile protecting group precursor that also acts as an alkylating agent, such as a Boc-protected alkyl halide, under conditions that favor N-alkylation of the pyridine nitrogen.
-
Selective Deprotection: The two protecting groups could then be removed sequentially.
This remains an active area of research, and the development of robust and general methods for the orthogonal protection of 7-azaindole is highly desirable.
Visualizing an Orthogonal Strategy
Caption: Hypothetical workflow for an orthogonal protection strategy.
Conclusion
The strategic use of protecting groups is indispensable for the successful multi-step synthesis of complex 7-azaindole derivatives. By understanding the inherent reactivity of the 7-azaindole nucleus and the specific properties of common protecting groups, chemists can design more efficient and robust synthetic routes. The detailed protocols and strategic considerations presented in this guide are intended to serve as a practical resource for researchers at the forefront of drug discovery and development, enabling the creation of the next generation of 7-azaindole-based therapeutics.
References
-
Reddy, P. G., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(42), 7811-7814. Available from: [Link]
-
National Center for Biotechnology Information. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Available from: [Link]
-
Guérin, D. J., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(9), 13448-13490. Available from: [Link]
-
Sharma, V., et al. (2021). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Journal of Molecular Structure, 1225, 129108. Available from: [Link]
-
Patel, M., et al. (2011). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Organic Letters, 13(15), 4068-4071. Available from: [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]
-
Shibasaki, M., et al. (2020). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Catalysts, 10(10), 1143. Available from: [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
Collum, D. B., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 130(44), 14496-14503. Available from: [Link]
-
Davies, S. G., et al. (2001). Orthogonal N,N-deprotection strategies of β-amino esters. Chemical Communications, (12), 1149-1150. Available from: [Link]
-
ResearchGate. Selective N7 Alkylation of 7-Azaindazoles. Available from: [Link]
-
Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(31), 5517-5520. Available from: [Link]
-
Kishi, Y., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(40), 7043-7045. Available from: [Link]
-
Reddy, P. G., et al. (2004). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 45(42), 7811-7814. Available from: [Link]
Sources
- 1. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identification and removal of common impurities in 1H-Pyrrolo[2,3-b]pyridine synthesis
Welcome to the technical support center for the synthesis of 1H-Pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a bioisostere of indole, 7-azaindole is a privileged structure in medicinal chemistry, making its efficient and pure synthesis paramount.[1] This document provides in-depth troubleshooting, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding 7-azaindole synthesis.
Q1: What are the most common classes of impurities in 7-azaindole synthesis?
A1: Impurities are highly dependent on the synthetic route employed (e.g., Madelung, Fischer, Bartoli, or modern cross-coupling strategies).[1][2][3] However, they can generally be categorized as:
-
Starting Material-Related Impurities: Unreacted starting materials (e.g., 2-amino-3-picoline derivatives) or reagents.
-
Partially Reacted Intermediates: Incomplete cyclization can lead to intermediates such as substituted aminopyridines or vinyl azides, depending on the route.
-
Over-reaction or Side-Reaction Products: These include N-oxides (if oxidizing conditions are present), halogenated byproducts (from halogenated precursors), or dimers formed from reactive intermediates.[4]
-
Isomeric Impurities: Depending on the precursors, other azaindole isomers (e.g., 4-, 5-, or 6-azaindole) can form, although this is less common with well-chosen starting materials for the 7-isomer.
-
Solvent and Reagent Adducts: Residual high-boiling solvents (e.g., DMF, NMP) or byproducts from reagents (e.g., triphenylphosphine oxide from a Wittig-type reaction).
Q2: My final 7-azaindole product is off-white, yellow, or brown. What causes this discoloration and is it a concern?
A2: Pure 7-azaindole is typically an off-white to pale yellow solid.[4] Discoloration is a common issue and often indicates the presence of trace impurities.
-
Causality: The discoloration is frequently caused by minor, highly conjugated impurities or oxidation products. Even sub-percentage levels (<1%) of these chromophores can impart significant color. The N-H of the pyrrole ring is susceptible to oxidation over time, especially when exposed to air and light.
-
Significance: For many applications, a slight off-white or pale yellow color is acceptable if analytical data (NMR, LC-MS) show >98% purity. However, for applications requiring high purity, such as in late-stage drug development or for crystallographic studies, the color is an indicator that further purification is necessary.
Q3: What is the best general-purpose technique for purifying crude 7-azaindole?
A3: For general-purpose purification, column chromatography on silica gel is the most versatile and widely used method.[5]
-
Rationale: The polarity of 7-azaindole is well-suited for silica gel chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes or dichloromethane/methanol. This method is effective at separating the product from both less polar starting materials and more polar, baseline impurities. For more challenging separations, recrystallization or acid-base extraction can be employed.
Part 2: Troubleshooting Guides & In-Depth Protocols
This section provides a structured approach to identifying and resolving specific experimental issues.
Issue 1: Incomplete Reaction - Presence of Starting Material
-
Observation: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the limiting starting material remaining. ¹H NMR may show characteristic peaks of the precursor.
-
Potential Causes & Mechanistic Insight:
-
Insufficient Reaction Time or Temperature: The activation energy for the key cyclization step may not have been overcome. Many classical indole syntheses like the Madelung require high temperatures.[2]
-
Deactivated Reagents: Strong bases like n-BuLi or LDA can degrade upon improper storage. Metal catalysts (e.g., Palladium) for cross-coupling routes can be poisoned by impurities.
-
Poor Solubility: One of the reactants may not be fully soluble in the chosen solvent system, limiting its availability for reaction.
-
-
Diagnostic Steps:
-
Run a co-spot on TLC with the starting material to confirm identity.
-
Acquire an LC-MS of the crude mixture to confirm the mass of the unreacted material.
-
If using a strong base, titrate it before use to confirm its molarity.
-
-
Corrective Action & Protocol:
-
Protocol: Drive the Reaction to Completion: If feasible, resubmit the crude material to the reaction conditions for a longer duration or at a slightly elevated temperature, monitoring by TLC/LC-MS every few hours.
-
Protocol: Purification via Acid-Base Extraction: 7-Azaindole is basic (pKa ≈ 4.6) due to the pyridine nitrogen and can be separated from many neutral organic starting materials.[2]
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extract the organic layer with 1 M aqueous HCl (3 x volume of organic layer). The protonated 7-azaindole will move to the aqueous layer.
-
Wash the combined aqueous layers with the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and basify slowly with a strong base (e.g., 2 M NaOH or solid K₂CO₃) to pH 9-10, checking with pH paper.
-
The neutral 7-azaindole will precipitate or can be extracted back into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Issue 2: Identification of an Aldol-type Dimer Impurity
-
Observation: In syntheses proceeding through an aldehyde intermediate (e.g., from DMF quenching of a lithiated species), an unexpected, higher molecular weight byproduct is observed by LC-MS.[2] The ¹H NMR may show additional aliphatic alcohol protons.
-
Potential Cause & Mechanistic Insight:
-
The formation of an intermediate aldehyde can be followed by a self-condensation (aldol reaction) under the basic conditions used to generate the lithiated species, forming an aminoalcohol impurity.[2] This is particularly relevant in modified Madelung-type syntheses.
-
-
Diagnostic Steps:
-
Check the mass of the impurity by LC-MS. It should correspond to double the mass of the aldehyde intermediate minus a molecule of water if dehydration occurs, or simply double the mass if the alcohol is isolated.
-
Look for characteristic alcohol (-OH) and CH-OH signals in the ¹H NMR spectrum.
-
-
Corrective Action & Protocol:
-
Protocol: Optimized Column Chromatography: This type of impurity is typically much more polar than the desired 7-azaindole product.
-
Column: Silica gel (230-400 mesh).
-
Loading: Adsorb the crude material onto a small amount of silica gel ("dry loading") for better separation.
-
Eluent System: Start with a low polarity mobile phase (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. The less polar 7-azaindole should elute first, while the highly polar aldol product will remain on the baseline or elute much later.
-
-
Issue 3: Removal of N-Oxide or Halogenated Impurities
-
Observation: Mass spectrometry shows peaks corresponding to [M+16]⁺ (N-oxide) or unexpected isotopic patterns for halogens. ¹H NMR may show downfield shifts for protons on the pyridine ring.
-
Potential Cause & Mechanistic Insight:
-
N-Oxides: Functionalization of the pyridine ring can sometimes be achieved via an N-oxide intermediate.[2] Incomplete reduction will leave this as an impurity. Accidental oxidation can also occur.
-
Halogenated Impurities: Arise from incomplete cross-coupling reactions (e.g., Suzuki, Sonogashira) where a halo-pyridine was a starting material.[3]
-
-
Corrective Action & Protocol:
-
Protocol: Recrystallization: This is often the most effective method for removing small amounts of structurally similar impurities.
-
Solvent Screen: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) at room temperature and at reflux. An ideal solvent will dissolve the product when hot but not when cold.
-
Procedure: Dissolve the impure 7-azaindole in a minimum amount of the chosen boiling solvent. If the solution is colored, you may add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[6]
-
-
Part 3: Data Summary and Visualization
Table 1: Common Impurities and Recommended Actions
| Impurity Class | Common Structure Example | Key Analytical Signature | Primary Removal Method | Secondary Method |
| Unreacted Precursor | 2-Amino-3-methylpyridine | Matches starting material NMR/MS | Acid-Base Extraction | Column Chromatography |
| Aldol Dimer | Aminoalcohol from aldehyde intermediate | High MW by MS; -OH peak in NMR | Column Chromatography | Recrystallization |
| N-Oxide | 7-Azaindole N-Oxide | [M+16]⁺ peak in MS | Recrystallization | Column Chromatography |
| Halogenated Impurity | e.g., 2-Chloro-7-azaindole | Isotopic pattern in MS | Recrystallization | Column Chromatography |
| Reduced Impurity | 7-Azaindoline | [M+2]⁺ peak in MS | Oxidation (if feasible) / Chromatography | Recrystallization |
Diagrams and Workflows
A logical workflow is critical for efficient troubleshooting. The following diagrams illustrate the decision-making process for impurity identification and removal.
Caption: Workflow for impurity identification and purification.
References
-
Mérour, J-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of azaindoles. Retrieved January 26, 2026, from [Link]
-
Zhang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. Available from: [Link]
-
Al-Tel, T. H. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available from: [Link]
-
Gande, M., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 6(30), 20021–20033. Available from: [Link]
- CN105777748A - 7-azaindole and preparation method thereof. (2016). Google Patents.
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. (2006). Google Patents.
-
Sun, C., et al. (2008). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Organic Letters, 10(19), 4243–4246. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Azaindole synthesis [organic-chemistry.org]
- 4. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 6. CN105777748A - 7-azaindole and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Navigating the Scale-Up of 7-Azaindole Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 7-azaindole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities encountered when transitioning from bench-scale synthesis to larger-scale production. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure a robust and scalable process. The 7-azaindole moiety is a privileged structure in medicinal chemistry, making the efficient and pure synthesis of its carboxylic acid derivatives a critical step in many drug discovery pipelines.[1] This guide is structured to address common challenges in a direct question-and-answer format, providing both immediate solutions and a deeper understanding of the reaction mechanisms at play.
Troubleshooting Guide: Common Issues in Scale-Up
Question 1: We are observing poor yields and incomplete conversion during the cyclization step to form the 7-azaindole ring. What are the likely causes and how can we optimize this?
Answer:
This is a frequent challenge, often stemming from issues with the cyclization conditions, which are typically harsh and can be difficult to control on a larger scale. The choice of cyclization strategy, such as a Madelung-type or Fischer indole synthesis, significantly impacts the reaction's success.[2]
Causality and Optimization:
-
Insufficient Base Strength or Stoichiometry: Many 7-azaindole syntheses rely on strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) to facilitate cyclization.[2][3] On a larger scale, ensuring complete deprotonation can be challenging due to mixing inefficiencies and localized concentration gradients.
-
Troubleshooting:
-
Increase Base Equivalents: A slight excess of the base (e.g., 2.1-2.5 equivalents) can compensate for any loss due to reaction with trace impurities or incomplete mixing.[3]
-
Optimize Addition Rate and Temperature: A slow, controlled addition of the base at low temperatures (e.g., -40°C to -78°C) is crucial to prevent side reactions and ensure efficient deprotonation.[3]
-
Consider Alternative Bases: For some substrates, potassium bases like potassium bis(trimethylsilyl)amide (KHMDS) may offer different reactivity and selectivity profiles.[4]
-
-
-
Thermal Degradation: High reaction temperatures required for some cyclization methods can lead to decomposition of starting materials or the desired product.
-
Troubleshooting:
-
Microwave-Assisted Synthesis: At the process development stage, microwave heating can sometimes accelerate the reaction and allow for lower overall reaction temperatures, which may be translatable to flow chemistry setups for scale-up.[5]
-
Catalyst Screening: For transition-metal-catalyzed cyclizations, a thorough screening of catalysts and ligands is essential to find conditions that promote the desired reaction at a lower temperature.
-
-
Experimental Protocol: Optimization of a Base-Mediated Cyclization
-
Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, and an inert gas inlet is recommended.
-
Inert Atmosphere: Purge the reactor thoroughly with nitrogen or argon to remove oxygen and moisture.
-
Reagent Addition:
-
Dissolve the precursor (e.g., a substituted 2-aminopyridine derivative) in an appropriate anhydrous solvent (e.g., THF, dioxane).
-
Cool the solution to the desired temperature (e.g., -40°C).
-
Slowly add the strong base (e.g., LDA solution) subsurface via a syringe pump over 1-2 hours, maintaining the internal temperature.
-
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by HPLC or TLC.
-
Quenching: Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated ammonium chloride solution) at low temperature.
Question 2: We are struggling with the formation of significant impurities, particularly a dimeric species and an over-reduced azaindoline derivative. How can we mitigate these side reactions?
Answer:
The formation of impurities is a critical issue in scale-up, as their removal can be costly and time-consuming. The impurities you've described are common in certain synthetic routes to 7-azaindoles.
Causality and Mitigation:
-
Dimer Formation: Dimeric impurities can arise from self-condensation reactions, such as an aldol-type reaction between two molecules of an intermediate aldehyde, which can be a precursor to the carboxylic acid.[2] This is often exacerbated by prolonged reaction times or high concentrations of reactive intermediates.
-
Troubleshooting:
-
Control Stoichiometry and Addition: Use a slight excess of one reagent to ensure the complete consumption of the other, minimizing the opportunity for self-condensation. Inverse addition, where the more reactive species is added to the other, can also be beneficial.[3]
-
Optimize Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent the buildup of byproducts.
-
-
-
Over-reduction to Azaindoline: The formation of 7-azaindoline instead of 7-azaindole can occur under certain reductive cyclization conditions or if a hydride source is present.[4] The choice of base can surprisingly influence this selectivity.
-
Troubleshooting:
-
Base Selection: It has been shown that the counterion of the base can dictate the outcome. For example, in the reaction of 2-fluoro-3-methylpyridine with arylaldehydes, LiN(SiMe3)2 tends to produce the 7-azaindoline, while KN(SiMe3)2 favors the formation of the 7-azaindole.[4]
-
Oxidative Workup: If the azaindoline is formed, an oxidative workup step (e.g., with manganese dioxide or air oxidation) can sometimes be employed to convert it to the desired azaindole, although this adds a step to the process.
-
-
Decision-Making Flowchart for Impurity Mitigation
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azaindole synthesis [organic-chemistry.org]
Validation & Comparative
Comparative analysis of 7-azaindole isomers in kinase inhibition
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core scaffold is a critical decision that profoundly influences potency, selectivity, and pharmacokinetic properties. Among the heterocyclic scaffolds that have proven their merit, the azaindole framework, a bioisostere of indole, stands out as a "privileged structure."[1][2] This guide provides an in-depth comparative analysis of the four positional isomers of azaindole—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—in the context of kinase inhibition, supported by experimental data and structural insights.
The Rise of 7-Azaindole: A Kinase-Privileged Scaffold
The 7-azaindole isomer has garnered significant attention and is the most frequently utilized azaindole scaffold in kinase inhibitor design.[1] Its success stems from its ability to mimic the adenine core of ATP and form two crucial hydrogen bonds with the hinge region of the kinase active site. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[3] This bidentate interaction provides a strong anchor for the inhibitor, contributing to its high affinity.
The clinical success of Vemurafenib, a potent BRAF kinase inhibitor, underscores the power of the 7-azaindole scaffold.[4] This and other 7-azaindole-based inhibitors have demonstrated broad applicability across the human kinome, targeting a diverse range of kinases.[5]
Comparative Analysis of Azaindole Isomers in Kinase Inhibition
While 7-azaindole is the most prominent, the other isomers have also been explored, revealing that the position of the nitrogen atom in the pyridine ring can significantly impact inhibitory activity, selectivity, and physicochemical properties. The choice of isomer is therefore a key variable in the optimization of a kinase inhibitor.
Potency and Selectivity: A Target-Dependent Landscape
One study investigating inhibitors of Cell Division Cycle 7 (Cdc7) kinase found that derivatives based on the 5-azaindole scaffold were more potent and selective than their 4-, 6-, and 7-azaindole counterparts.[2] This suggests that for certain kinase active sites, the specific geometry and electronic distribution of the 5-azaindole core may be more favorable for optimal binding.
Conversely, in the development of inhibitors for Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), derivatives containing the 6-azaindole scaffold were found to be considerably less active than the corresponding 7-azaindole analogues.[2] This highlights the nuanced and target-dependent nature of the structure-activity relationship (SAR) for these isomers.
In another example, researchers developing p21-activated kinase-1 (PAK1) inhibitors turned to a 4-azaindole scaffold to improve the physicochemical properties of an indole-based lead compound. The resulting 4-azaindole derivative exhibited equipotent inhibition of PAK1, demonstrating that isomers other than 7-azaindole can be effectively employed to achieve desired therapeutic profiles.[4]
The following table summarizes some of the available IC50 data for various azaindole-based kinase inhibitors. It is important to note that the substitution patterns on the azaindole core differ between these examples, so direct comparisons of potency should be made with caution.
| Kinase Target | Azaindole Isomer | Compound/Series | IC50 (nM) | Reference |
| c-Met | 4-azaindole | Derivative 63 | 20 | [2] |
| c-Met | 7-azaindole | Derivative 68 | 2 | [2] |
| Chk1 | 5-azaindole | Derivative 55b | 14 | [5] |
| Cdc7 | 7-azaindole | Derivative 51 | 9 | [5] |
| Aurora A | 7-azaindole | GSK1070916 | 1100 | [5] |
| Aurora B | 7-azaindole | GSK1070916 | 3.2 | [5] |
| Pim-1 | 7-azaindole | Compound 23 | 0.003 | [5] |
| Pim-2 | 7-azaindole | Compound 23 | 0.032 | [5] |
| Pim-3 | 7-azaindole | Compound 23 | 0.009 | [5] |
Physicochemical Properties: Beyond Potency
The position of the nitrogen atom in the azaindole ring also influences key physicochemical properties such as solubility and lipophilicity (LogP). The introduction of a nitrogen atom generally increases the polarity and can lead to improved aqueous solubility compared to the parent indole scaffold.[6] This is a critical consideration in drug development, as poor solubility can hinder oral bioavailability and formulation.
In a study comparing an indole-based PAK1 inhibitor with its 4-azaindole counterpart, the 4-azaindole analogue demonstrated improved aqueous solubility and lower plasma protein binding. This enhancement in physicochemical properties translated to a significant improvement in pharmacokinetic parameters in mouse studies.[4]
Structural Basis of Inhibition: A Look into the Active Site
The binding mode of azaindole isomers within the kinase active site provides a rational explanation for their observed activities. X-ray crystallography studies have revealed how these scaffolds interact with the hinge region and other key residues.
A review of available crystal structures shows that 4-azaindole, 5-azaindole, and 7-azaindole isomers can all effectively engage the kinase hinge through hydrogen bonding.[2]
-
4-Azaindole: In the crystal structure of a 4-azaindole derivative bound to c-Met kinase (PDB code: 2WD1), the pyridine nitrogen forms a hydrogen bond with the hinge region.[2]
-
5-Azaindole: Similarly, a 5-azaindole-based inhibitor in the active site of TTK kinase (PDB code: 4C4J) utilizes its pyridine nitrogen for hinge binding.[2]
-
7-Azaindole: The classic bidentate hydrogen bonding pattern of 7-azaindole is observed in numerous crystal structures, such as with a PKA-PKB chimera kinase (PDB code: 2UVX).[2]
The following diagram illustrates the general binding mode of a 7-azaindole inhibitor in a kinase active site.
Caption: General binding mode of a 7-azaindole inhibitor in a kinase active site.
Experimental Protocols: Assessing Kinase Inhibition
The reliable evaluation of kinase inhibitors requires robust and well-validated experimental protocols. Both biochemical and cell-based assays are essential to fully characterize the activity of a compound.
Biochemical Kinase Inhibition Assay (Example: TR-FRET)
This protocol describes a general method for determining the IC50 of a compound against a specific kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., biotinylated peptide)
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (serially diluted in DMSO)
-
Detection reagents: Europium-labeled anti-phospho-specific antibody and Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.
-
Kinase Reaction: a. Add 2.5 µL of the diluted test compound or DMSO (control) to the wells of a 384-well plate. b. Add 2.5 µL of a 2X kinase/substrate solution (pre-mixed in assay buffer) to each well. c. Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (in assay buffer). The final reaction volume is 10 µL. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Stop the reaction by adding 10 µL of a 2X detection mix containing the Europium-labeled antibody and APC-labeled streptavidin in a suitable buffer with EDTA. b. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: a. Read the plate on a TR-FRET-compatible plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC). b. Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Data Analysis: a. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. b. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a TR-FRET based biochemical kinase inhibition assay.
Conclusion
The choice of the azaindole isomer is a critical parameter in the design of potent and selective kinase inhibitors. While 7-azaindole has established itself as a highly successful and versatile scaffold, this guide has demonstrated that 4-, 5-, and 6-azaindoles also offer unique opportunities for kinase targeting. The optimal isomer is target-dependent and may be chosen not only to maximize potency but also to fine-tune physicochemical and pharmacokinetic properties. A thorough understanding of the structure-activity relationships and the structural basis of inhibition for each isomer is paramount for the rational design of the next generation of kinase inhibitors.
References
-
Mérour, J.-Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Fang, G., Chen, H., Cheng, Z., Tang, Z., & Wan, Y. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]
-
Zheng, Y.-J., et al. (2014). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(1), 155. [Link]
-
Lee, W., et al. (2016). Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3568–3572. [Link]
-
Malaria World. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Retrieved from [Link]
-
D'Andrea, S. V., et al. (2011). Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity. Bioorganic & Medicinal Chemistry, 19(19), 5697–5710. [Link]
-
Fang, M., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6563. [Link]
-
Khan, I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12. [Link]
-
Vanotti, E., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(15), 4872–4885. [Link]
-
Barberis, C., et al. (2019). Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters, 29(4), 543–548. [Link]
-
Zhang, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(10), 7148–7164. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel indole and azaindole (pyrrolopyridine) cannabinoid (CB) receptor agonists: design, synthesis, structure-activity relationships, physicochemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Azaindole vs. Indole: A Head-to-Head Bioisosteric Comparison for Drug Discovery
A Senior Application Scientist's Guide to Navigating a Key Bioisosteric Replacement
In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a core component in a multitude of approved drugs and natural products, prized for its versatile role in binding to diverse biological targets.[1][2] However, the very properties that make it effective can also present significant challenges in drug development, including metabolic instability and suboptimal physicochemical characteristics.[3] This has led to the extensive exploration of bioisosteres—chemical replacements that retain the key biological activity of the parent moiety while improving its drug-like properties.[4][5]
Among the most successful and widely adopted bioisosteres for indole is 7-azaindole.[6] This guide provides an in-depth, head-to-head comparison of these two heterocyclic systems, synthesizing experimental data and field-proven insights to inform strategic decisions in drug design. We will dissect the nuanced differences in their physicochemical properties, explore the profound impact of this substitution on target engagement and pharmacokinetics, and provide validated experimental protocols for their evaluation.
The Core Structural and Physicochemical Divide
At first glance, the structural difference is minimal: the substitution of a single carbon atom at position 7 of the indole ring with a nitrogen atom. Yet, this seemingly minor change instigates a significant redistribution of electron density, fundamentally altering the molecule's properties.
Caption: Structural comparison of Indole and its bioisostere, 7-Azaindole.
The introduction of the pyridine nitrogen atom has three immediate and critical consequences:
-
Introduction of a Hydrogen Bond Acceptor: The lone pair of electrons on the N7 nitrogen provides a strong hydrogen bond acceptor site, which is absent in the lipophilic benzene ring of indole.
-
Increased Polarity and Solubility: The nitrogen atom increases the overall polarity of the heterocyclic system.
-
Altered Acidity/Basicity: The pyrrolic N-H in 7-azaindole becomes more acidic, while the pyridine nitrogen introduces a basic center.
These differences are quantitatively summarized in the table below.
| Property | Indole | 7-Azaindole | Rationale for Change & Implication in Drug Design |
| Molecular Weight | 117.15 g/mol | 118.14 g/mol | Negligible difference, maintaining similar steric bulk. |
| LogP | 2.14[7] | ~1.4 (Calculated) | The introduction of the polar nitrogen atom reduces lipophilicity, which can improve aqueous solubility and reduce off-target toxicity related to high lipophilicity. |
| Aqueous Solubility | 0.19 g/100 mL (1.9 mg/mL)[8] | Generally Increased[5] | Significantly enhanced solubility is a common outcome, addressing a major developability hurdle for many indole-based compounds.[5] |
| pKa (Pyrrole N-H) | 16.2 (in H₂O)[8] | ~12 (Estimated) | The electron-withdrawing effect of the adjacent pyridine ring increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. |
| pKa (Basic Center) | -2.4 (Protonation on C3)[7] | 4.6 (Pyridinium N) | The presence of the basic pyridine nitrogen (N7) offers a site for salt formation, which can be leveraged to dramatically improve solubility and formulation options. |
| Hydrogen Bonding | N1-H (Donor only) | N1-H (Donor) & N7 (Acceptor) | This dual donor-acceptor capability is the cornerstone of 7-azaindole's utility, particularly in mimicking the adenine base of ATP to bind kinase enzymes. |
Impact on Biological Activity: The Kinase Inhibitor Paradigm
The most profound and well-documented application of the indole-to-7-azaindole switch is in the field of protein kinase inhibitors.[9][10] Kinases are a critical class of drug targets, and their ATP-binding pocket contains a "hinge" region that forms key hydrogen bonds with the adenine of ATP. The 7-azaindole scaffold is a masterful mimic of this interaction.[7]
The pyrrole N-H acts as a hydrogen bond donor, while the pyridine N7 acts as an acceptor, forming a bidentate hydrogen bond interaction with the kinase hinge backbone that is bioisosteric to the N1 and N6 atoms of adenine. This often leads to a significant increase in binding affinity and potency compared to the corresponding indole analogue, which can only serve as a hydrogen bond donor.
The FDA-approved BRAF inhibitor Vemurafenib is a quintessential example of this strategy's success. Its 7-azaindole core is critical for its high-affinity binding to the ATP pocket of the BRAF kinase.[3]
Enhancing ADME Properties: A Case Study in HIV-1 Inhibitors
Beyond enhancing target affinity, the primary driver for employing bioisosteric replacements is the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] Indole rings are susceptible to oxidative metabolism by cytochrome P450 enzymes, often leading to rapid clearance and the formation of potentially reactive metabolites.[11] The replacement of the C-H at position 7 with a more electron-deficient nitrogen atom can block this metabolic "soft spot."
A compelling example comes from the development of HIV-1 attachment inhibitors. In a head-to-head comparison, an indole-based lead compound was modified by replacing the indole with each of the four possible azaindole isomers.[7]
| Compound | Core Moiety | Antiviral Efficacy (EC₅₀) | Aqueous Solubility (μg/mL) | Metabolic Half-Life (t₁/₂, HLM) |
| Lead Compound | Indole | Potent | 16 | 16.9 min |
| Analogue 1 | 4-Azaindole | More Potent | 419 | 38.5 min |
| Analogue 2 | 5-Azaindole | Less Potent | 936 | > 100 min |
| Analogue 3 | 6-Azaindole | Less Potent | 588 | > 100 min |
| Analogue 4 | 7-Azaindole | More Potent | 682 | > 100 min |
| (Data synthesized from PharmaBlock literature based on a study of HIV-1 attachment inhibitors)[7] |
The results are striking. While not all isomers improved potency, all four azaindole analogues demonstrated a dramatic improvement in both aqueous solubility (>25-fold) and metabolic stability in human liver microsomes (HLM).[7] The 7-azaindole analogue, in particular, not only boosted potency but also increased solubility by over 40-fold and extended the metabolic half-life by at least 6-fold.[7] This case study powerfully illustrates the potential of the azaindole scaffold to solve common ADME liabilities of indole-containing compounds.
Experimental Protocols for Comparative Evaluation
To empirically validate the advantages of a 7-azaindole substitution, a series of standardized in vitro assays are essential. Below are detailed protocols for two of the most critical experiments: a kinase inhibition assay to assess potency and a metabolic stability assay to evaluate intrinsic clearance.
Diagram: Kinase Inhibition Assay Workflow
Caption: A typical workflow for an in vitro kinase inhibition assay to determine IC₅₀ values.
Detailed Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to determine the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) of a compound.
1. Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare 10 mM stock solutions of the indole and 7-azaindole compounds in DMSO.
-
Working Solution: Dilute the stock solution to 100 µM in acetonitrile.
-
HLM Suspension: Thaw pooled Human Liver Microsomes (e.g., from XenoTech) at 37°C. Dilute in cold phosphate buffer to a final protein concentration of 1.0 mg/mL. Keep on ice.
-
NADPH Regenerating System (NRS) Solution: Prepare a solution in phosphate buffer containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 U/mL glucose-6-phosphate dehydrogenase.
-
Stop Solution: Acetonitrile containing a suitable internal standard (e.g., warfarin, tolbutamide).
2. Incubation Procedure:
-
Label 1.5 mL microcentrifuge tubes for each time point (e.g., 0, 5, 15, 30, 45, 60 min) for each compound, plus a negative control (without NRS).
-
Pre-warm the NRS solution and HLM suspension separately in a 37°C water bath for 5 minutes.
-
To start the reaction, mix the HLM suspension and NRS solution in a 1:1 ratio to get a final HLM concentration of 0.5 mg/mL.
-
Add 198 µL of the HLM/NRS mixture to each reaction tube. For the negative control, add 198 µL of the HLM/buffer mixture.
-
Add 2 µL of the 100 µM compound working solution to each tube to achieve a final substrate concentration of 1 µM. Vortex gently.
-
Place the tubes in a 37°C shaking water bath.
3. Sampling and Quenching:
-
At each designated time point (0, 5, 15, 30, 45, 60 min), remove the corresponding tube.
-
Immediately stop the reaction by adding 400 µL of the cold acetonitrile Stop Solution. Vortex vigorously to precipitate proteins.
-
The T=0 sample is prepared by adding the Stop Solution to the HLM/NRS mix before adding the test compound.
4. Sample Analysis:
-
Centrifuge all quenched samples at >12,000 g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a 96-well plate for LC-MS/MS analysis.
-
Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.
5. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
Determine the slope of the linear regression line. The elimination rate constant (k) is the negative of the slope.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .
-
Calculate intrinsic clearance (Clᵢₙₜ) using the formula: Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL) .
Conclusion and Strategic Outlook
The strategic replacement of an indole with a 7-azaindole core is a powerful and well-established tactic in medicinal chemistry to enhance potency, solubility, and metabolic stability.[3] The introduction of a hydrogen bond-accepting nitrogen atom at the 7-position fundamentally alters the molecule's electronic and physical properties, most notably enabling bidentate hydrogen bonding in enzyme active sites like those of kinases.
However, this substitution is not a universal panacea. In some biological targets, the altered electronics or the introduction of a basic center might be detrimental to activity, as seen in a case with CB1 allosteric modulators.[5] Therefore, the decision to employ this bioisosteric switch must be driven by a clear understanding of the target's binding site and a thorough, empirical evaluation of the resulting analogues. The experimental frameworks provided here offer a robust system for conducting such a self-validating comparison. For the modern drug hunter, 7-azaindole remains an indispensable tool in the arsenal for overcoming the inherent challenges of indole-based scaffolds and rationally designing superior clinical candidates.
References
-
Dam, J.; et al. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. 2014, 19(12), 19935-19964. Available from: [Link]
-
Kumar, V.; et al. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Prog Med Chem. 2021, 60, 1-68. Available from: [Link]
-
Hay, D.; et al. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Med Chem Lett. 2020, 11(11), 2217-2224. Available from: [Link]
-
Singh, M.; et al. 7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini Rev Med Chem. 2018, 18(17), 1436-1454. Available from: [Link]
-
Mishra, R.; et al. Azaindole Therapeutic Agents. Curr Med Chem. 2021, 28(21), 4188-4206. Available from: [Link]
-
El-Damasy, D.; et al. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorg Med Chem. 2020, 28(11), 115494. Available from: [Link]
-
Sharma, N.; et al. Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent PARP-1 Inhibitors. Indian J Pharm Educ Res. 2024, 58(2), 488-501. Available from: [Link]
-
Keglevich, G.; et al. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. 2018, 23(11), 2999. Available from: [Link]
-
Al-Ostoot, F.H.; et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024, 29(21), 4983. Available from: [Link]
-
X-SYNERGY. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. X-SYNERGY. 2025. Available from: [Link]
-
Ziach, K.; et al. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. 2025, 30(23), 4525. Available from: [Link]
-
Morita, Y. Application of Bioisosteres in Drug Design. Literature Seminar. 2012. Available from: [Link]
-
Pattnaik, M.; et al. Indole as an emerging scaffold in anticancer drug design. AIP Conf Proc. 2023, 2861(1), 020002. Available from: [Link]
-
Wikipedia. Indole. Wikipedia. Accessed January 2026. Available from: [Link]
-
Sharma, P.; et al. The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025, 7(1), 6-9. Available from: [Link]
-
Zhang, H.; et al. The importance of indole and azaindole scaffold in the development of antitumor agents. RSC Med Chem. 2021, 12(8), 1231-1254. Available from: [Link]
-
Gonzalez, J.E.; et al. Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111). J Phys Chem C. 2024, 128(20), 8234-8242. Available from: [Link]
-
PubChem. Indole. National Center for Biotechnology Information. Accessed January 2026. Available from: [Link]
-
Wikipedia. 7-Azaindole. Wikipedia. Accessed January 2026. Available from: [Link]
-
Lu, D.; et al. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Molecules. 2019, 24(18), 3311. Available from: [Link]
Sources
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Indole - Wikipedia [en.wikipedia.org]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archives.ijper.org [archives.ijper.org]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 7-Azaindole-2-Carboxylic Acid Derivatives
Introduction: The 7-Azaindole Scaffold - A Privileged Motif in Kinase Inhibition
The 7-azaindole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable utility in developing kinase inhibitors.[1][2] Its structural resemblance to the adenine moiety of ATP allows it to form key hydrogen bond interactions with the hinge region of the kinase active site, a critical feature for potent inhibition.[2] This has led to the successful development of several FDA-approved drugs targeting a variety of kinases implicated in cancer and other diseases.[2]
However, the very nature of the ATP-binding pocket, which is conserved across the kinome, presents a significant challenge: achieving selectivity. Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. Therefore, a rigorous and comprehensive cross-reactivity profiling campaign is not merely a regulatory checkbox but a fundamental aspect of rational drug design, guiding lead optimization and ensuring the development of safer, more effective medicines.
This guide provides an in-depth comparison of the cross-reactivity profiles of representative 7-azaindole-2-carboxylic acid derivatives, supported by experimental data. We will delve into the causality behind experimental choices for assessing selectivity and provide detailed, field-proven protocols for key assays.
Comparative Cross-Reactivity Analysis
To illustrate the diverse selectivity profiles achievable with the 7-azaindole scaffold, we will examine three prominent examples: a BRAF inhibitor (Vemurafenib), a CSF1R inhibitor (Pexidartinib), and an ATR inhibitor (Ceralasertib/AZD6738). The data presented below is a synthesis of publicly available information and represents typical results obtained from broad kinase screening panels.
Table 1: Comparative Kinome Selectivity of Representative 7-Azaindole Derivatives
| Compound | Primary Target(s) | Potency (IC50/Kd) | Key Off-Targets (>50% Inhibition @ 1µM) | Selectivity Score (S-Score) |
| Vemurafenib | BRAFV600E | 31 nM | SRC, LCK, ACK1, MAP4K5, ZAK | Moderate |
| Pexidartinib | CSF1R | 13 nM | c-KIT (27 nM), FLT3 (160 nM) | Low |
| Ceralasertib (AZD6738) | ATR | 1 nM | None identified in a panel of 442 kinases | High |
Note: The data presented is compiled from various sources for illustrative purposes. Direct head-to-head comparability may vary based on assay conditions.
Expert Insights into Structure-Activity Relationships and Selectivity
The selectivity profiles of these three compounds, all built upon the 7-azaindole framework, highlight the profound impact of substitutions on the core scaffold.
-
Vemurafenib , a pioneering BRAF inhibitor, demonstrates the potential for off-target effects on other kinases, including members of the SRC family.[3] This is a common challenge for ATP-competitive inhibitors and underscores the importance of broad kinome screening to identify and mitigate such liabilities during lead optimization.
-
Pexidartinib is an example of a multi-targeted or "triple-kinase" inhibitor, with potent activity against CSF1R, c-KIT, and FLT3.[4][5] This polypharmacology can be therapeutically beneficial in certain contexts, but also increases the potential for off-target toxicities, as evidenced by the boxed warning for hepatotoxicity associated with Pexidartinib.[6]
-
Ceralasertib (AZD6738) represents a pinnacle of kinase inhibitor selectivity, with remarkable potency for its target, ATR, and no significant inhibition of over 442 other kinases at a concentration of 1µM.[7] This high degree of selectivity is achieved through meticulous structure-based design, exploiting subtle differences in the ATP-binding sites of ATR and other kinases.
Experimental Protocols for Robust Cross-Reactivity Profiling
The generation of reliable cross-reactivity data hinges on the use of well-validated and meticulously executed experimental protocols. Here, we provide detailed methodologies for three key assays that form the foundation of a comprehensive kinase inhibitor profiling campaign.
Biochemical Kinase Assay: The Gold Standard for Potency and Selectivity
Biochemical kinase assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The radiometric filter binding assay using [γ-³³P]-ATP is a classic and highly sensitive method.
Caption: Workflow for a radiometric kinase assay.
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Substrate Solution: Dissolve the specific peptide or protein substrate for the kinase of interest in kinase buffer to the desired final concentration (typically at or near the Km).
-
ATP Solution: Prepare a stock solution of ATP in water. On the day of the experiment, prepare a working solution of [γ-³³P]-ATP and unlabeled ATP in kinase buffer to achieve the desired specific activity and final concentration (often at the Km for the kinase).
-
Test Compound Dilutions: Prepare a serial dilution of the 7-azaindole derivative in DMSO. Further dilute in kinase buffer to the final desired concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, substrate, and test compound or vehicle (DMSO) to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting a portion of the reaction mixture onto a phosphocellulose filter mat.
-
Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining in the presence of the inhibitor compared to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Target Engagement: Verifying Intracellular Activity with CETSA
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in a physiological cellular context.[8] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the 7-azaindole derivative or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler.
-
Cool the tubes to room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the corresponding temperature to generate melting curves for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
-
Unbiased Off-Target Profiling: Chemical Proteomics
Chemical proteomics approaches, such as KiNativ™, provide an unbiased method to identify the direct targets and off-targets of a compound in a complex biological sample. This technique utilizes an ATP- or ADP-analog probe that covalently labels the ATP-binding site of kinases.
Caption: Workflow for KiNativ™ Chemical Proteomics.
-
Lysate Preparation and Treatment:
-
Prepare a native cell or tissue lysate.
-
Treat the lysate with the 7-azaindole derivative or vehicle (DMSO) at various concentrations and incubate to allow for binding to target kinases.
-
-
Probe Labeling:
-
Add the desthiobiotin-ATP or -ADP probe to the lysate. The probe will covalently label the active sites of kinases that are not occupied by the test compound.
-
Quench the labeling reaction.
-
-
Protein Digestion and Peptide Enrichment:
-
Reduce, alkylate, and digest the proteins in the lysate into peptides using trypsin.
-
Enrich the desthiobiotin-labeled peptides using streptavidin-coated beads.
-
Wash the beads to remove non-labeled peptides.
-
Elute the labeled peptides from the beads.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify the labeled peptides and the corresponding kinases using a protein database.
-
Quantify the relative abundance of each labeled peptide in the compound-treated samples compared to the vehicle-treated sample.
-
A dose-dependent decrease in the abundance of a labeled peptide indicates that the test compound is binding to that particular kinase.
-
Conclusion: A Pathway to Selective and Safe Kinase Inhibitors
The 7-azaindole-2-carboxylic acid scaffold is a powerful tool in the medicinal chemist's arsenal for the design of potent kinase inhibitors. However, achieving selectivity is paramount to translating this potency into safe and effective therapeutics. A comprehensive cross-reactivity profiling strategy, employing a combination of biochemical assays, cellular target engagement studies, and unbiased chemical proteomics, is essential for understanding the full spectrum of a compound's activity. By embracing these rigorous and self-validating experimental approaches, researchers can make informed decisions during the drug discovery process, ultimately leading to the development of next-generation kinase inhibitors with superior efficacy and safety profiles.
References
-
Okamoto, K., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Yakugaku Zasshi, 137(10), 1239-1248. [Link]
-
Tap, W. D., et al. (2015). Pexidartinib versus placebo for advanced tenosynovial giant cell tumour (ENLIVEN): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet, 394(10197), 478-487. [Link]
-
U.S. Food and Drug Administration. (2019). FDA approves pexidartinib for tenosynovial giant cell tumor. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Patricelli, M. P., et al. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & Biology, 18(6), 699-710. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
AstraZeneca. (n.d.). AZD6738. AstraZeneca Open Innovation. [Link]
-
Roux, B., & Barbault, F. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19926-19968. [Link]
-
Fallah-Tafti, A., et al. (2020). Pexidartinib, a Novel Small Molecule CSF-1R Inhibitor in Use for Tenosynovial Giant Cell Tumor: A Systematic Review of Pre-Clinical and Clinical Development. Drugs in R&D, 20(2), 119-130. [Link]
-
The Chemical Probes Portal. (2022). PEXIDARTINIB. [Link]
-
Fallah, Y., et al. (2015). Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis. Molecular Systems Biology, 11(3), 797. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic analysis of BRAFV600E melanomas reveals a role for JNK/c-Jun pathway in adaptive resistance to drug-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Probe PEXIDARTINIB | Chemical Probes Portal [chemicalprobes.org]
- 6. Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD6738 [openinnovation.astrazeneca.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Protecting Groups for the 7-Azaindole Nitrogen: Strategy and Application
For Researchers, Scientists, and Drug Development Professionals
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents. Its unique electronic character, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, presents both opportunities for functionalization and challenges in controlling reactivity. The pyrrolic N-H bond, in particular, is a frequent site of undesired side reactions and can complicate synthetic sequences. Therefore, a robust N-protection strategy is paramount for the successful synthesis of complex 7-azaindole derivatives.
This guide provides a comparative analysis of common protecting groups for the 7-azaindole nitrogen, focusing on their introduction, stability, and cleavage. We will delve into the causality behind experimental choices, offering field-proven insights to guide your synthetic strategy.
The Challenge: Why Protect the 7-Azaindole Nitrogen?
The N-H of 7-azaindole is acidic and nucleophilic, making it susceptible to a range of reagents. Protection is often necessary to:
-
Prevent N-alkylation or N-acylation when targeting other positions on the ring.
-
Enable regioselective functionalization , such as metallation at the C2 position, which is facilitated by certain N-protecting groups.[1]
-
Improve solubility and handling of intermediates.
-
Modulate the electronic properties of the heterocyclic system to influence the outcome of subsequent reactions.
The selection of a protecting group is not a one-size-fits-all decision. It requires careful consideration of the entire synthetic route, including all planned reaction conditions and the chemical sensitivities of the substrate.
Comparative Analysis of Key Protecting Groups
We will focus on three widely used and chemically distinct protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile tosyl (Ts) group, and the fluoride-labile 2-(trimethylsilyl)ethoxymethyl (SEM) group. Their distinct removal conditions form the basis of an orthogonal protection strategy, allowing for selective deprotection in multi-step syntheses.[2][3]
The Boc (tert-Butyloxycarbonyl) Group
The Boc group is one of the most common N-protecting groups due to its ease of introduction and mild, acidic removal conditions.
-
Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as 4-(dimethylamino)pyridine (DMAP). The reaction is generally high-yielding and clean.
-
Stability: Boc-protected 7-azaindole is stable to a wide range of non-acidic conditions, including basic hydrolysis, hydrogenolysis, and many organometallic reagents at low temperatures.[4] This stability makes it suitable for transformations like Suzuki or Sonogashira cross-coupling reactions.[5]
-
Deprotection: Cleavage is most commonly achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6][7] The byproducts, tert-butanol and isobutylene, are volatile and easily removed.
-
Causality & Insight: The choice of Boc is strategic when subsequent steps involve basic or nucleophilic reagents. However, its lability towards even moderate acids means it is incompatible with reactions requiring acidic catalysis or generating acidic byproducts. The bulky tert-butyl group can also sterically hinder reactions at adjacent positions.
Sulfonyl Groups (Tosyl and Phenylsulfonyl)
Sulfonyl groups, like p-toluenesulfonyl (tosyl, Ts), are strongly electron-withdrawing and render the N-H proton significantly more acidic, facilitating its removal during the protection step.
-
Introduction: Protection is achieved by reacting 7-azaindole with tosyl chloride (TsCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate.
-
Stability: N-sulfonyl protection imparts exceptional stability. The group is robust against strong acids, oxidative conditions, and many organometallic reagents.[8] This robustness is crucial for harsh reaction conditions that would cleave a Boc group. For instance, N-sulfonyl groups are often employed to direct C-H functionalization reactions.[9]
-
Deprotection: Removal requires basic conditions, such as hydrolysis with sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent at elevated temperatures.[10] Milder conditions using cesium carbonate in a THF/methanol mixture have also been reported, which can be beneficial for sensitive substrates.[11]
-
Causality & Insight: The electron-withdrawing nature of the tosyl group deactivates the pyrrole ring towards electrophilic attack but can facilitate nucleophilic substitution on the azaindole core. Its high stability makes it a "workhorse" protecting group, but the often harsh basic conditions required for its removal can be a significant drawback for complex molecules with base-labile functional groups.
The SEM (2-(Trimethylsilyl)ethoxymethyl) Group
The SEM group offers a distinct, orthogonal removal strategy, making it highly valuable in complex, multi-step syntheses.
-
Introduction: The SEM group is introduced using 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl) and a strong base like NaH in an aprotic solvent.
-
Stability: SEM-protected 7-azaindole is stable to a wide array of conditions, including acidic and basic hydrolysis, nucleophiles, and various reducing and oxidizing agents, demonstrating broad compatibility.[12][13] It has been shown to be superior to the Boc group in certain Pd-catalyzed cross-coupling reactions where the Boc group leads to decomposition.[14]
-
Deprotection: The key feature of the SEM group is its selective cleavage under fluoride ion catalysis. Reagents like tetrabutylammonium fluoride (TBAF) in THF efficiently remove the group via a Peterson-type elimination mechanism.[15][16] Lewis acids like SnCl₄ have also been used.[12]
-
Causality & Insight: The SEM group is the protector of choice when both acidic and basic conditions are required elsewhere in the synthesis. Its removal under neutral conditions with fluoride is exceptionally mild, preserving sensitive functionalities across the molecule. The SEM group has also been shown to act as an activating group, facilitating nucleophilic aromatic substitution on the 7-azaindole core under mild conditions.[17]
Quantitative Comparison Summary
| Feature | Boc Group | Tosyl Group | SEM Group |
| Introduction Reagents | (Boc)₂O, DMAP, CH₂Cl₂ | TsCl, NaH, DMF | SEMCl, NaH, THF |
| Typical Yields | >90% | >85% | >80% |
| Stability (Stable to) | Base, Nucleophiles, H₂, Pd/C | Strong Acid, Oxidants, Reductants | Acid, Base, Oxidants, Reductants |
| Lability (Cleaved by) | Strong Acid (TFA, HCl) | Strong Base (NaOH, KOH, Cs₂CO₃[11]) | Fluoride (TBAF), some Lewis Acids |
| Orthogonality | Orthogonal to Ts, SEM | Orthogonal to Boc, SEM | Orthogonal to Boc, Ts |
| Key Advantage | Mild removal, common | High stability to harsh conditions | Orthogonal, very mild removal |
| Key Disadvantage | Acid sensitive | Harsh basic removal | Higher cost of reagent |
Visualization of Synthetic Strategy
Protecting Group Selection Logic
Choosing the right protecting group is critical. The following decision tree illustrates a logical approach based on planned downstream reaction conditions.
General Synthetic Workflow
The following diagram illustrates a typical protection-functionalization-deprotection sequence, a cornerstone of modern organic synthesis.
Detailed Experimental Protocols
General Notes: All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified. Solvents should be anhydrous grade.
Protocol 1: N-Boc Protection of 7-Azaindole
-
Rationale: This standard procedure uses (Boc)₂O, which is easy to handle, and a catalytic amount of DMAP to accelerate the reaction.
-
Procedure:
-
To a solution of 7-azaindole (1.0 equiv) in dichloromethane (DCM, approx. 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield N-Boc-7-azaindole as a solid. Expected Yield: >90%.
-
Protocol 2: TFA-Mediated N-Boc Deprotection [6][7]
-
Rationale: TFA is a strong, volatile acid that effectively cleaves the Boc group. The excess acid and volatile byproducts are easily removed in vacuo.
-
Procedure:
-
Dissolve the N-Boc-7-azaindole substrate (1.0 equiv) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 equiv, often as a 25-50% solution in DCM) to the solution at room temperature.
-
Stir the mixture for 1-3 hours, monitoring by TLC.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to afford the deprotected 7-azaindole. Expected Yield: >95%.
-
Protocol 3: N-Tosyl Protection of 7-Azaindole
-
Rationale: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the pyrrolic nitrogen, allowing for rapid reaction with tosyl chloride.
-
Procedure:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in anhydrous dimethylformamide (DMF, approx. 0.3 M) at 0 °C.
-
Add a solution of 7-azaindole (1.0 equiv) in DMF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equiv) in DMF dropwise.
-
Stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography to yield N-Tosyl-7-azaindole. Expected Yield: 85-95%.
-
Protocol 4: Base-Mediated N-Tosyl Deprotection [11]
-
Rationale: This procedure uses cesium carbonate, a milder base than NaOH or KOH, which can improve compatibility with sensitive functional groups. The use of methanol facilitates the nucleophilic attack on the sulfur atom.
-
Procedure:
-
Dissolve the N-Tosyl-7-azaindole substrate (1.0 equiv) in a 2:1 mixture of THF and methanol (approx. 0.1 M).
-
Add cesium carbonate (Cs₂CO₃, 3.0 equiv) to the solution.
-
Stir the mixture at room temperature. For azaindoles, the reaction is often complete within a few hours. Monitor by TLC.[11]
-
Once complete, concentrate the mixture under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to give the deprotected product. Expected Yield: >90%.
-
Conclusion
The strategic selection and application of nitrogen protecting groups are fundamental to the successful synthesis of complex 7-azaindole-containing molecules. The Boc group serves as an excellent choice for general purposes, offering mild removal conditions compatible with many functionalities. The robust sulfonyl group provides stability under harsh acidic or oxidative conditions, though its removal requires strong base. The SEM group provides a powerful orthogonal strategy, with its unique fluoride-mediated cleavage offering exceptional mildness and selectivity. By understanding the distinct stability and cleavage profiles of these groups, chemists can design more efficient, flexible, and robust synthetic routes to novel therapeutics and research compounds.
References
-
Whelligan, D. K., et al. (2010). An efficient protecting-group-free two-step route to a broad range of aza- and diazaindoles. Journal of Organic Chemistry, 75(1), 11-15. [Link]
-
Mérour, J. Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. [Link]
-
Shabana, A. M., et al. (2011). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. Nucleosides, Nucleotides & Nucleic Acids, 30(3), 227-237. [Link]
-
Ketcha, D. M., & Gribble, G. W. (1985). Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. The Journal of Organic Chemistry, 50(26), 5451-5457. [Link]
-
Chakrabarty, M., et al. (2004). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 45(22), 4313-4315. [Link]
-
Hua, J., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. RSC Advances, 10(53), 31819-31823. [Link]
-
Organic Chemistry Portal. p-Toluenesulfonamides. [Link]
-
Dahl, T., et al. (2010). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Organic Letters, 12(19), 4288-4291. [Link]
-
Organic Chemistry Portal. Protecting Groups. [Link]
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
Patel, K., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935-7945. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
-
Baran, P. S. (2011). Protecting Groups. Scripps Research. [https://baranlab. Scripps.edu/wp-content/uploads/2019/02/05_Protecting_Groups_2011.pdf]([Link]. Scripps.edu/wp-content/uploads/2019/02/05_Protecting_Groups_2011.pdf)
-
ResearchGate. (2019). Nitrogen Protecting Groups: Recent Developments and New Applications. [Link]
-
Kim, D. S., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Tetrahedron Letters, 48(31), 5449-5452. [Link]
-
Cerdeira, F. M., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]
-
Liu, S., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Amans, D., et al. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 787-792. [Link]
-
Vakalopoulos, A., & Hoffmann, H. M. R. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters, 2(10), 1447-1450. [Link]
-
Bollu, V., et al. (2019). Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. [Link]
-
Cañeque, T., et al. (2008). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 13(12), 3097-3104. [Link]
-
Sun, C., et al. (2006). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Journal of Combinatorial Chemistry, 8(3), 361-363. [Link]
-
Srivastava, V. P., et al. (2007). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Bioorganic & Medicinal Chemistry, 15(13), 4498-4504. [Link]
-
Iaroshenko, V. O., et al. (2011). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 7, 1239-1245. [Link]
-
Golkowski, M., & Ziegler, T. (2011). The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- And Cbz-groups. Molecules, 16(6), 4695-4718. [Link]
-
The Royal Society of Chemistry. Experimental Procedures. [Link]
- Kocienski, P. J. (2005). Protecting Groups. 3rd ed., Georg Thieme Verlag.
-
Baumann, G., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Journal of Medicinal Chemistry, 64(22), 16335-16374. [Link]
-
Vila, S., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Green and Sustainable Chemistry, 2(2), 64-68. [Link]
-
Tähtinen, V., & Pihko, P. M. (2010). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Current Organic Synthesis, 7(5), 458-472. [Link]
-
Kamal, A., et al. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Tetrahedron Letters, 47(28), 4951-4953. [Link]
-
Dematteï, L., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Chemical Reviews, 114(1), 283-343. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protective Groups [organic-chemistry.org]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. researchgate.net [researchgate.net]
- 5. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06635D [pubs.rsc.org]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.org [mdpi.org]
- 14. researchgate.net [researchgate.net]
- 15. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Evaluating Off-Target Effects of 1H-Pyrrolo[2,3-b]pyridine-Based Compounds
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, celebrated for its role as a "privileged structure" in the design of highly potent kinase inhibitors.[1][2] Its unique structure, which mimics the adenine fragment of ATP, makes it an exceptional hinge-binding motif for numerous kinases.[3] However, this same advantageous feature presents a significant challenge: the potential for off-target interactions across the human kinome and beyond. These unintended interactions can lead to toxicity or diminished efficacy, making rigorous off-target profiling a non-negotiable step in the drug development pipeline.[4] This guide provides a comprehensive, technically-grounded framework for researchers to systematically evaluate and compare the off-target effects of 7-azaindole-based compounds, ensuring the development of safer and more effective therapeutics.
The 7-Azaindole Scaffold: A Double-Edged Sword
The 7-azaindole scaffold is a bioisostere of indole, where a nitrogen atom at the 7-position enhances its ability to act as both a hydrogen bond donor and acceptor.[1] This dual functionality is key to its high-affinity binding to the ATP pocket of protein kinases, leading to the development of numerous inhibitors targeting critical signaling pathways in cancer and inflammatory diseases.[5][6]
However, the ATP-binding site is highly conserved across the kinome.[7] This conservation means that inhibitors designed for one kinase can inadvertently bind to dozens of others, leading to a host of potential off-target effects.[8] Understanding and mitigating this promiscuity is a central challenge in the development of any 7-azaindole-based drug candidate.
A Systematic Workflow for Off-Target Evaluation
A robust assessment of off-target effects is not a single experiment but a multi-pronged, iterative process. The goal is to build a comprehensive selectivity profile that informs decision-making from early discovery through preclinical development. This workflow integrates computational, biochemical, and cellular methods to provide a holistic view of a compound's behavior.
Caption: The experimental workflow for CETSA.
Comparative Analysis: Case Studies
Let's compare two well-known 7-azaindole-based kinase inhibitors: Crizotinib (an ALK/ROS1/MET inhibitor) and Tofacitinib (a JAK inhibitor). [9][10]While both are effective drugs, their off-target profiles contribute to their distinct clinical characteristics.
Table 1: Comparative Kinase Selectivity Profile
| Target Kinase | Crizotinib (IC50, nM) | Tofacitinib (IC50, nM) | Primary Indication | Key Off-Target Families | Associated Adverse Events |
| ALK | 24 | >10,000 | ALK+ NSCLC [11] | MET, ROS1 | Vision disorders, GI issues [12][13] |
| JAK1 | >1,000 | 5 | Rheumatoid Arthritis [9] | JAK2, JAK3 | Increased infection risk, neutropenia |
| JAK2 | >1,000 | 20 | Rheumatoid Arthritis | JAK1, JAK3 | Anemia (related to JAK2 inhibition) [14] |
| JAK3 | >1,000 | 1 | Rheumatoid Arthritis | JAK1, JAK2 | Immunosuppression |
| MET | 8 | >10,000 | ALK+ NSCLC | ALK, ROS1 | Peripheral edema [15] |
This table is a representative summary based on publicly available data. Actual values may vary between studies.
This comparison highlights a critical concept: "off-target" is context-dependent. For Crizotinib, inhibition of MET and ROS1 are considered part of its multi-targeted therapeutic profile. [10]For Tofacitinib, the degree of inhibition of JAK1 vs. JAK2 vs. JAK3 is a key differentiator against other "JAKinibs" and helps explain its specific safety and efficacy profile. [16][17]Less selective JAK inhibition can lead to effects like anemia due to JAK2's role in erythropoietin signaling. [14]
Visualizing On-Target vs. Off-Target Pathways
Consider a hypothetical 7-azaindole compound designed to inhibit ALK. An off-target interaction with JAK1 could have unintended consequences on the immune system.
Caption: On-target (ALK) vs. Off-target (JAK1) inhibition.
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold will undoubtedly remain a valuable tool in drug discovery. However, a "target-blind" approach is no longer acceptable. By implementing a systematic, multi-layered strategy for off-target evaluation—combining predictive in silico tools, broad biochemical screening, and physiologically relevant cellular assays—drug development teams can make more informed decisions. This rigorous approach not only de-risks candidates by identifying potential liabilities early but can also uncover new therapeutic opportunities through intentional polypharmacology. [18]The ultimate goal is to rationally design the next generation of 7-azaindole-based compounds with precisely tailored selectivity profiles, maximizing therapeutic benefit while minimizing harm.
References
- Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors.Source: Google Cloud.
- Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.Source: Semantic Scholar.
- An In-depth Technical Guide to the 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) Scaffold in Drug Discovery.Source: Benchchem.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors.Source: ACS Publications.
- Crizotinib Activity in MET-Altered Non-Small Cell Lung Cancer Undetermined.Source: Unknown.
- Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.Source: ResearchGate.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.Source: Royal Society of Chemistry.
- Azaindoles in Medicinal Chemistry.Source: PharmaBlock.
- Understanding the off-target effects of cancer drugs.Source: The Institute of Cancer Research.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.Source: NCBI.
- Identification of novel off targets of baricitinib and tofacitinib by machine learning.Source: PubMed Central.
- Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors.Source: PMC.
- Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors.Source: PubMed Central.
- Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer.Source: PubMed Central.
- JAK inhibitors selectivity: New opportunities, better drugs?Source: Trepo.
- Off-target identification of kinase drug candidates.Source: ResearchGate.
- Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer.Source: PubMed Central.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors.Source: ACS Publications.
- JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling.Source: Annals of the Rheumatic Diseases.
- Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors.Source: PMC - NIH.
- Tofacitinib.Source: NCBI Bookshelf - NIH.
- XALKORI® (crizotinib) Safety Info.Source: Pfizer For Professionals.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.Source: Taylor & Francis.
- Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases.Source: PMC - NIH.
- JAK inhibitor selectivity: new opportunities, better drugs?Source: Researcher.Life.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.Source: Unknown.
- Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2.Source: MDPI.
- Detection of Crizotinib-Sensitive Lung Adenocarcinomas With MET, ALK, and ROS1 Genomic Alterations.Source: ResearchGate.
- A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.Source: ResearchGate.
- CETSA Publications.Source: CETSA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tofacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 12. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. trepo.tuni.fi [trepo.tuni.fi]
- 15. targetedonc.com [targetedonc.com]
- 16. ard.bmj.com [ard.bmj.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. icr.ac.uk [icr.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
